Ortho-fluoroethamphetamine
Description
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Structure
2D Structure
Properties
CAS No. |
3823-29-8 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-ethyl-1-(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
NIWYLNFSJJLYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 2-Fluoroethamphetamine (2-FEA): Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoroethamphetamine (2-FEA) and the methodologies used for its structure elucidation. 2-FEA is a synthetic compound of the substituted amphetamine class, and understanding its chemical characteristics is crucial for research and forensic applications.[1][2] Due to the limited availability of detailed public data on 2-FEA, this guide combines known information with generalized experimental protocols applicable to the analysis of such novel psychoactive substances.
Chemical Properties of 2-FEA
2-Fluoroethamphetamine (2-FEA) is a derivative of phenethylamine with a fluorine atom substituted at the second position of the phenyl ring and an ethyl group at the amine.[1] This substitution influences its physicochemical properties. The quantitative data for 2-FEA are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-ethyl-1-(2-fluorophenyl)propan-2-amine | [2] |
| Synonyms | 2-Fluoroethamphetamine, o-Fluoroethamphetamine, N-Ethyl-2-fluoroamphetamine | [2] |
| Molecular Formula | C₁₁H₁₆FN | [2] |
| Molecular Weight | 181.25 g/mol (Freebase) | |
| 217.7 g/mol (HCl Salt) | [2] | |
| Appearance | Crystalline solid/powder | [2] |
| Solubility (HCl Salt) | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
| UV λmax | 262, 268 nm | [2] |
| CAS Number | 3871-89-4 (HCl Salt) | [2] |
Structure Elucidation
The definitive identification and characterization of 2-FEA's molecular structure rely on a combination of spectroscopic techniques. While specific, detailed experimental data for 2-FEA is not widely published, the following sections outline the standard experimental protocols used for the structure elucidation of similar novel psychoactive substances.
Experimental Workflow for Structure Elucidation
The logical workflow for the structure elucidation of an unknown compound suspected to be 2-FEA is depicted in the diagram below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds like 2-FEA. It separates the compound from a mixture and provides its mass-to-charge ratio and fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol (Generalized):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
The resulting mass spectrum would be compared against spectral libraries for tentative identification. The mass spectrum of N-Ethyl-2-fluoroamphetamine is available in online databases and would be a key reference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1H NMR, 13C NMR, and 2D NMR experiments (like COSY and HSQC) are employed to piece together the molecular structure.
Experimental Protocol (Generalized):
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the 2-FEA sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
13C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons, between protons and carbons, and long-range correlations to build the complete molecular structure.
-
-
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra for interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Generalized):
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: A small amount of the solid 2-FEA sample is placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. For 2-FEA, key absorbances would be expected for the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and the C-F bond.[4][5][6]
Hypothesized Signaling Pathway
The pharmacological effects of 2-FEA are presumed to be similar to other amphetamines, acting as a stimulant on the central nervous system. It is hypothesized to function as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine and norepinephrine.
The diagram below illustrates the generally accepted mechanism of action for amphetamine-like substances, which is the hypothesized signaling pathway for 2-FEA.
This proposed mechanism involves 2-FEA entering the presynaptic neuron via the dopamine transporter (DAT). Once inside, it is thought to disrupt the storage of dopamine in synaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytoplasmic dopamine levels. Subsequently, 2-FEA is believed to reverse the action of DAT, causing a significant efflux of dopamine into the synaptic cleft, where it can then bind to postsynaptic receptors, leading to its stimulant effects.[7] A similar mechanism is proposed for norepinephrine via the norepinephrine transporter (NET).
Disclaimer: This document is intended for informational purposes for a scientific audience. 2-FEA is a research chemical and is not approved for human consumption. The pharmacological information provided is based on the presumed mechanism of action of structurally similar compounds and may not have been confirmed by extensive studies on 2-FEA itself.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. ejournal.upi.edu [ejournal.upi.edu]
- 5. azooptics.com [azooptics.com]
- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 7. youtube.com [youtube.com]
The Pharmacological Profile of ortho-Fluoroethamphetamine: A Technical Overview
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The following information is a compilation of available data for scientific purposes and should not be interpreted as an endorsement or guide for human consumption. The study of novel psychoactive substances is a complex and evolving field; the information presented herein is for research and informational purposes only.
Introduction
ortho-Fluoroethamphetamine (2-FEA), a synthetic stimulant of the substituted amphetamine class, has emerged as a compound of interest within the scientific community. As a positional isomer of meta- (3-FEA) and para-fluoroethamphetamine (4-FEA), its pharmacological profile is presumed to be modulated by the fluorine substitution on the phenyl ring. This document aims to provide a comprehensive technical guide on the pharmacological profile of this compound, with a focus on its mechanism of action, receptor binding, and the experimental methodologies used to characterize such compounds. Due to the limited availability of direct research on this compound, data from closely related compounds will be presented for comparative analysis.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-Fluorophenyl)-N-ethylpropan-2-amine
-
Molecular Formula: C₁₁H₁₆FN
-
Molecular Weight: 181.25 g/mol
Pharmacology
This compound is categorized as a stimulant and is believed to exert its effects through interaction with the monoaminergic neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1] It is purported to have both stimulant and empathogenic properties.[1]
Mechanism of Action
The primary mechanism of action for amphetamine-class compounds involves their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[2] Amphetamines can act as substrates for these transporters, leading to two primary effects:
-
Competitive Reuptake Inhibition: By binding to the transporters, they prevent the reuptake of endogenous neurotransmitters, leading to their accumulation in the synaptic cleft.
-
Neurotransmitter Efflux (Release): Upon entering the presynaptic neuron, amphetamines can disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and by altering the intracellular pH gradient.[4][5] This leads to an increase in the cytosolic concentration of neurotransmitters and a subsequent reversal of the plasma membrane transporters (DAT, SERT, NET), causing a non-exocytotic release of neurotransmitters into the synapse.[4][5]
The following diagram illustrates the general mechanism of action for an amphetamine-like releasing agent at a monoaminergic synapse.
Caption: General signaling pathway of an amphetamine-like releasing agent.
Quantitative Data
As of the latest available information, specific quantitative data on the binding affinity (Kᵢ) or functional potency (IC₅₀) of this compound at the monoamine transporters is not available in peer-reviewed literature. To provide a relevant pharmacological context, the following table summarizes data for the related compound, 3-fluoroamphetamine (3-FA), and the parent compound, amphetamine.
| Compound | Transporter | Assay Type | Value (nM) | Reference |
| 3-Fluoroamphetamine | DAT | Releaser | 24.3 | Not specified in search results |
| NET | Releaser | 7.3 | Not specified in search results | |
| SERT | Releaser | 96.3 | Not specified in search results | |
| Amphetamine | DAT | Releaser | 24.8 | Not specified in search results |
| NET | Releaser | 7.1 | Not specified in search results | |
| SERT | Releaser | 1767 | Not specified in search results |
Note: The data for 3-Fluoroamphetamine and Amphetamine are provided for comparative purposes and are derived from various sources. The exact experimental conditions can influence these values.
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the pharmacological profile of amphetamine-like compounds.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor or transporter.[6][7]
Objective: To determine the equilibrium binding affinity (Kᵢ) of this compound at DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known ligand (e.g., cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal following drug administration.[8][9][10][11]
Objective: To measure the effect of this compound on the extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
Procedure:
-
Surgery: Anesthetize the animal and, using a stereotaxic apparatus, surgically implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and norepinephrine and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the results over time.
The following diagram illustrates the workflow for an in vivo microdialysis experiment.
Caption: Workflow for an in vivo microdialysis experiment.
Metabolism
The metabolism of this compound has not been formally studied. However, based on the metabolism of related compounds like 2-fluoromethamphetamine (2-FMA), potential metabolic pathways may include N-dealkylation to form 2-fluoroamphetamine (2-FA), hydroxylation of the phenyl ring, and aliphatic hydroxylation.[12] Further research is required to elucidate the specific metabolic profile of this compound.
Conclusion
This compound is a fluorinated amphetamine derivative with a presumed mechanism of action involving the modulation of monoamine transporters. While its pharmacological profile is of significant interest to the scientific community, there is a notable lack of direct, quantitative data characterizing its interaction with DAT, SERT, and NET. The experimental protocols and comparative data provided in this document offer a framework for the future investigation of this and other novel psychoactive substances. Further research is crucial to fully understand the pharmacological and toxicological properties of this compound.
References
- 1. purechemsworld.com [purechemsworld.com]
- 2. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 3. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of neurotransmitter release by amphetamines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
An In-depth Technical Guide on the Presumed Mechanism of Action of 2-Fluoroethamphetamine
Disclaimer: As of October 2025, there is a significant lack of peer-reviewed scientific literature specifically investigating the mechanism of action of 2-fluoroethamphetamine (2-FEA). Consequently, this guide is based on the presumed mechanism of action derived from its structural similarity to other amphetamine-class compounds and the established pharmacology of monoamine releasing agents. The quantitative data, specific experimental protocols, and signaling pathways for 2-FEA have not been scientifically determined. This document provides a general framework for understanding how a substance like 2-FEA is expected to interact with the central nervous system and details the standard experimental procedures used to characterize such novel psychoactive substances.
Introduction
2-Fluoroethamphetamine (2-FEA) is a synthetic compound of the substituted amphetamine class. Structurally, it is an analog of ethamphetamine with a fluorine atom substituted at the two position of the phenyl ring. Based on its structural similarity to other well-characterized amphetamines, 2-FEA is presumed to act as a psychostimulant by modulating monoamine neurotransmission. This guide will outline the theoretical mechanism of action, the standard experimental protocols to verify this mechanism, and illustrative diagrams of the relevant pathways and workflows.
Presumed Mechanism of Action: Monoamine Releasing Agent
Amphetamine and its analogs primarily function as monoamine releasing agents.[1] They are substrates for the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2]
The presumed mechanism of action for 2-FEA involves the following steps:
-
Uptake into the Presynaptic Neuron: 2-FEA, being a substrate for monoamine transporters, is actively transported from the synaptic cleft into the presynaptic neuron via DAT, NET, and/or SERT.
-
Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, amphetamine-like substances are thought to interact with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient necessary for sequestering monoamines (dopamine, norepinephrine, and serotonin) into these vesicles.
-
Increased Cytosolic Monoamine Concentration: The disruption of VMAT2 leads to the leakage of monoamines from the vesicles into the cytoplasm of the presynaptic terminal.
-
Reversal of Plasma Membrane Transporter Function: The elevated cytosolic monoamine concentration, in conjunction with the presence of the amphetamine analog, causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport. Instead of taking monoamines from the synapse into the neuron, they begin to transport them out of the neuron into the synaptic cleft. This process is known as non-exocytotic release or efflux.[2]
-
Inhibition of Monoamine Reuptake: In addition to promoting release, amphetamines also competitively inhibit the reuptake of monoamines from the synaptic cleft, further increasing their synaptic concentration and duration of action.[3]
-
Inhibition of Monoamine Oxidase (MAO): Some amphetamines are also weak inhibitors of monoamine oxidase (MAO), the enzyme responsible for degrading monoamines in the cytoplasm.[3] This action would further contribute to an increase in cytosolic monoamine levels.
The overall effect is a significant, non-vesicular increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced stimulation of their respective postsynaptic receptors. The specific balance of effects on the different monoamine systems would determine the unique pharmacological profile of 2-FEA. Structure-activity relationship studies of substituted amphetamines suggest that substitutions on the phenyl ring can alter the potency and selectivity for the different monoamine transporters.[4]
References
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Affinity of 2-Fluoroethamphetamine (2-FEA): A Technical and Predictive Analysis
Disclaimer: Direct, peer-reviewed in vitro receptor binding affinity data for 2-Fluoroethamphetamine (2-FEA) is not currently available in published scientific literature. This guide provides a predictive analysis based on the well-established structure-activity relationships of halogenated amphetamines and presents data from structurally analogous compounds to offer a scientifically grounded estimation of its likely pharmacological profile.
Executive Summary
2-Fluoroethamphetamine (2-FEA) is a synthetic stimulant of the substituted amphetamine class. While its precise pharmacology is uncharacterized, its structural similarity to amphetamine and other fluoro-substituted analogues suggests that its primary mechanism of action is interaction with monoamine transporters. This document synthesizes existing knowledge on related compounds to project the binding affinity of 2-FEA at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is hypothesized that 2-FEA acts as a reuptake inhibitor and/or releasing agent at these sites, with a likely preference for catecholamine transporters (DAT and NET) over the serotonin transporter, a profile consistent with its reported stimulant-dominant effects. This guide also provides a detailed, generalized protocol for conducting the in vitro binding assays necessary to definitively characterize 2-FEA.
Predicted Receptor Binding Profile of 2-FEA
Based on structure-activity relationship (SAR) studies of substituted amphetamines, the addition of a halogen atom to the phenyl ring can significantly modulate affinity and selectivity for monoamine transporters.[1][2] Fluorination, in particular, has been a common strategy in medicinal chemistry to alter a compound's properties, including its ability to cross the blood-brain barrier.[3]
For amphetamine analogues, the position of the fluorine atom is critical. Studies on compounds like 4-fluoroamphetamine (4-FA) have shown that para-substitution (at the 4-position) tends to increase affinity for the serotonin transporter (SERT), often leading to more pronounced serotonergic effects alongside dopaminergic and noradrenergic activity.[2] Conversely, ortho-substitution (at the 2-position), as seen in 2-FEA, is less common and its effects on receptor affinity are not as well-documented. However, anecdotal reports and the pharmacology of the closely related 2-fluoromethamphetamine (2-FMA) suggest that 2-position substituted compounds may retain a more classical, stimulant-focused profile with less potent action at SERT compared to their 4-position isomers.[4][5]
Therefore, 2-FEA is predicted to have the highest affinity for NET and DAT, and a significantly lower affinity for SERT.
Comparative Binding Affinity Data of Analogous Compounds
To provide context for the predicted profile of 2-FEA, the following table summarizes the in vitro binding affinities (IC50 values, nM) of amphetamine and its closely related halogenated derivatives for the human monoamine transporters. These values represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter.
| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) | DAT/SERT Ratio | Source |
| Amphetamine | 40 | 13 | 3300 | 0.012 | [2] |
| 4-Fluoroamphetamine (4-FA) | 260 | 110 | 900 | 0.29 | [2] |
| 4-Chloroamphetamine (4-CA) | 460 | 150 | 180 | 2.56 | [2] |
Note: Lower IC50 values indicate higher binding affinity. The DAT/SERT ratio provides a measure of selectivity for the dopamine transporter over the serotonin transporter.
Experimental Protocol: In Vitro Radioligand Binding Assay
To definitively determine the receptor binding affinity of 2-FEA, a competitive radioligand binding assay is the standard method. The following is a generalized protocol for assessing the affinity of a test compound (e.g., 2-FEA) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
4.1 Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of 2-FEA at hDAT, hNET, and hSERT using a competitive binding assay with established radioligands.
4.2 Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (a potent dopamine reuptake inhibitor)
-
For hNET: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor)
-
For hSERT: [³H]Citalopram (a selective serotonin reuptake inhibitor)
-
-
Test Compound: 2-Fluoroethamphetamine (2-FEA) dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.
-
Reference Compounds (for positive control): Cocaine, GBR 12909 (for DAT); Desipramine (for NET); Fluoxetine (for SERT).
-
Assay Buffer: Krebs-Ringer Bicarbonate Buffer or similar physiological buffer.
-
Scintillation Cocktail and Scintillation Vials .
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Instrumentation: Liquid scintillation counter, centrifuge.
4.3 Methodology:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in ice-cold buffer and centrifuge again.
-
Resuspend the resulting membrane pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the cell membrane preparation.
-
Add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Add varying concentrations of the test compound, 2-FEA (typically in a logarithmic series from 0.1 nM to 100 µM).
-
Include wells for "total binding" (no inhibitor) and "non-specific binding" (a high concentration of a known potent inhibitor, e.g., 10 µM cocaine for DAT, to saturate all specific binding sites).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the DPM of the non-specific binding from the DPM of all other samples.
-
Plot the percentage of specific binding against the logarithm of the 2-FEA concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value of 2-FEA for each transporter.
-
If desired, convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro radioligand binding assay.
Hypothesized Signaling Pathway
References
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. tripsitter.com [tripsitter.com]
- 5. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
Unraveling the Neurochemical Landscape of ortho-Fluoroethamphetamine: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ortho-fluoroethamphetamine (2-FEA) is a designer drug and a structural analog of methamphetamine. The information provided herein is for research and informational purposes only and does not endorse or encourage the use of this substance. The neurochemical effects and toxicity of 2-FEA have not been formally studied in humans, and it is not approved for any medical use.
Introduction
This compound (2-FEA) is a synthetic stimulant of the substituted amphetamine class. As a novel psychoactive substance (NPS), it has emerged on the recreational drug market, yet a significant dearth of formal scientific investigation into its pharmacological and toxicological profile persists. This technical guide aims to provide a comprehensive overview of the predicted neurochemical effects of 2-FEA by leveraging available data on its structural isomers, primarily 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). Due to the absence of direct research on 2-FEA, this document will focus on the established neuropharmacology of these closely related analogs to construct a scientifically grounded hypothesis of 2-FEA's mechanism of action.
The primary mechanism of action for amphetamine-class stimulants involves the interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamines can act as both reuptake inhibitors and releasing agents, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. The specific affinity and efficacy at each of these transporters dictate the unique pharmacological and behavioral profile of each compound.
This guide will synthesize the available quantitative data on the monoamine transporter interactions of 2-FEA's positional isomers, present detailed experimental protocols for the in vitro and in vivo characterization of such compounds, and provide visual representations of the presumed neurochemical pathways and experimental workflows.
Quantitative Neurochemical Data of Fluoroamphetamine Isomers
To date, no peer-reviewed studies have published quantitative data on the neurochemical effects of this compound. However, research on its positional isomers provides a basis for predicting its pharmacological profile. The following tables summarize the available in vitro data for 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA), focusing on their potencies for inhibiting monoamine uptake and inducing neurotransmitter release.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| 4-Fluoroamphetamine (4-FA) | 800 | 400 | 7000 | [1] |
Table 1: Monoamine Transporter Uptake Inhibition Potency (IC50) of 4-Fluoroamphetamine. Lower values indicate greater potency.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| Data Not Available |
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Data Not Available |
Based on the limited available data for 4-FA, it demonstrates a preference for inhibiting the norepinephrine and dopamine transporters over the serotonin transporter.[1] It is hypothesized that 2-FEA will exhibit a similar, if not more pronounced, catecholamine-selective profile, characteristic of a classic psychostimulant. The position of the fluorine atom on the phenyl ring is known to influence the potency and selectivity of interaction with monoamine transporters.
Presumed Neurochemical Mechanism of Action
Based on its structural similarity to other fluoro-substituted amphetamines, 2-FEA is presumed to act as a monoamine transporter substrate, functioning as both a reuptake inhibitor and a releasing agent. The primary targets are expected to be the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).
Caption: Presumed signaling pathway of 2-FEA at the dopamine synapse.
This proposed mechanism involves several key steps:
-
Reuptake Inhibition: 2-FEA binds to the extracellular face of DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.
-
Transporter Reversal: As a substrate for the transporters, 2-FEA can be transported into the presynaptic neuron. This process can induce a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse.
-
Vesicular Disruption: Once inside the neuron, 2-FEA can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles. This leads to an increase in the cytosolic concentration of these neurotransmitters, further promoting their release through reversed transport by DAT and NET.
The net effect of these actions is a rapid and sustained increase in the extracellular levels of dopamine and norepinephrine, leading to the characteristic stimulant effects of amphetamine-like compounds, such as increased arousal, locomotor activity, and reinforcing properties.
Experimental Protocols for Neurochemical Characterization
The following section details the standard experimental methodologies that would be employed to formally characterize the neurochemical profile of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
Objective: To determine the affinity of 2-FEA for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human monoamine transporters (e.g., HEK293 cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT), and varying concentrations of the test compound (2-FEA).
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Synaptosome Neurotransmitter Release Assays
These assays measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Objective: To determine the potency (EC₅₀) and efficacy of 2-FEA to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine). The brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are then placed in a superfusion apparatus and continuously perfused with a physiological buffer.
-
Drug Application: After a baseline period of superfusate collection, varying concentrations of 2-FEA are added to the perfusion buffer.
-
Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after drug application.
-
Quantification: The radioactivity in each fraction is measured using a scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis: The data are expressed as a percentage of the total radioactivity in the synaptosomes. Dose-response curves are generated to determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (Eₘₐₓ) of the compound.
Caption: A typical experimental workflow for a synaptosome neurotransmitter release assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
Objective: To determine the effect of systemic administration of 2-FEA on extracellular dopamine and serotonin levels in the nucleus accumbens of rats.
Methodology:
-
Surgical Implantation: A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens) of the animal.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF, which is then collected as dialysate samples at regular intervals.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the animal is administered 2-FEA (e.g., via intraperitoneal injection).
-
Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The data are typically expressed as a percentage change from the baseline neurotransmitter levels.
Structure-Activity Relationships of Fluoro-Substituted Amphetamines
The position of the fluorine atom on the phenyl ring of amphetamine analogs significantly influences their pharmacological properties. While data for 2-FEA is unavailable, the comparison of its isomers allows for informed speculation.
Caption: Logical relationship between fluoroamphetamine isomers and their neurochemical profiles.
Generally, substitution at the para-position (as in 4-FA) tends to increase serotonergic activity compared to the parent compound. Conversely, substitutions at the meta- and ortho-positions are often associated with a more selective action on the catecholamine systems (dopamine and norepinephrine). Therefore, it is reasonable to hypothesize that 2-FEA, with its ortho-fluoro substitution, will exhibit a pharmacological profile that is more aligned with a classical stimulant like dextroamphetamine, characterized by a strong preference for dopamine and norepinephrine release and reuptake inhibition, and minimal serotonergic effects.
Conclusion and Future Directions
While a definitive neurochemical profile of this compound remains to be established through formal scientific investigation, the available data on its structural isomers provide a strong basis for predicting its mechanism of action. It is highly probable that 2-FEA functions as a potent and selective dopamine and norepinephrine releasing agent and reuptake inhibitor, with limited interaction with the serotonin system. This profile suggests that its subjective and physiological effects in humans would be predominantly stimulant in nature.
To provide a comprehensive understanding of 2-FEA's neuropharmacology and potential risks, future research should prioritize the following:
-
In vitro characterization: Determination of the binding affinities (Kᵢ) and functional potencies (IC₅₀ for uptake inhibition and EC₅₀ for release) of 2-FEA at human monoamine transporters.
-
In vivo studies: Utilization of techniques such as in vivo microdialysis to measure the effects of 2-FEA on extracellular neurotransmitter levels in key brain regions associated with reward and stimulation.
-
Behavioral pharmacology: Assessment of the behavioral effects of 2-FEA in animal models, including locomotor activity, drug discrimination, and self-administration paradigms, to understand its stimulant, reinforcing, and abuse potential.
-
Metabolism and toxicology: Identification of the metabolic pathways of 2-FEA and assessment of its potential for neurotoxicity and other adverse effects.
Such studies are crucial for informing public health and regulatory bodies about the potential harms associated with this and other emerging novel psychoactive substances.
References
The Uncharted Territory of 2-Fluoroethamphetamine: A Technical Guide on the Current State of Toxicological Knowledge
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
2-Fluoroethamphetamine (2-FEA) is a synthetic stimulant of the substituted amphetamine class, available as a research chemical. Despite its presence in the recreational drug market, a thorough scientific investigation into its toxicological profile is conspicuously absent from published literature. This technical guide serves to consolidate the current, albeit limited, understanding of 2-FEA's potential toxicity. In the absence of direct empirical data, this document outlines the standard preclinical toxicological assessments that would be necessary to characterize its safety profile. Furthermore, a postulated metabolic pathway for 2-FEA is presented, based on the known metabolism of structurally related compounds. This guide highlights the significant knowledge gap and underscores the urgent need for rigorous scientific inquiry into the potential adverse effects of this novel psychoactive substance.
Introduction
2-Fluoroethamphetamine (2-FEA) is a positional isomer of other fluorinated amphetamines, such as the more well-known 4-fluoroamphetamine (4-FA). The substitution of a fluorine atom onto the phenyl ring of the amphetamine structure can significantly alter its pharmacokinetic and pharmacodynamic properties. While anecdotal reports from users exist, they are not a substitute for controlled scientific study. As of the date of this publication, there is a profound lack of formal toxicological studies on 2-FEA, meaning its potential for harm is largely unknown. This document aims to provide a framework for the toxicological evaluation of 2-FEA by presenting generalized experimental protocols and workflows that are standard in the field of drug development and toxicology.
Quantitative Data on 2-Fluoroethamphetamine Toxicity
A comprehensive search of scientific literature and toxicological databases reveals a critical absence of quantitative data on the toxicity of 2-fluoroethamphetamine. Key toxicological endpoints have not been determined.
Table 1: Status of Quantitative Toxicological Data for 2-Fluoroethamphetamine
| Parameter | Data | Source |
| LD50 (Median Lethal Dose) | Not Available | N/A |
| IC50 (Half-maximal Inhibitory Concentration) | Not Available | N/A |
| In Vitro Cytotoxicity | Not Available | N/A |
| Genotoxicity | Not Available | N/A |
| Carcinogenicity | Not Available | N/A |
| Reproductive and Developmental Toxicity | Not Available | N/A |
The lack of this fundamental data means that the acute and chronic health risks associated with 2-FEA exposure are entirely uncharacterized. For comparison, the LD50 (mouse; i.p.) for the related compound 2-fluoroamphetamine (2-FA) is reported as 100 mg/kg, but it is crucial to note that this value cannot be extrapolated to 2-FEA due to differences in their chemical structures.[1]
Postulated Metabolic Pathways of 2-Fluoroethamphetamine
In the absence of direct metabolic studies on 2-FEA, its metabolic fate can be postulated based on the known biotransformation of amphetamine and the closely related compound, 2-fluoromethamphetamine (2-FMA).[2][3][4] The primary routes of metabolism for amphetamines include N-dealkylation, hydroxylation, and oxidative deamination. The presence of the N-ethyl group in 2-FEA suggests that N-de-ethylation to form 2-fluoroamphetamine (2-FA) is a likely metabolic step. Further metabolism could involve hydroxylation of the aromatic ring or the aliphatic side chain.
Hypothetical Experimental Protocols for Toxicological Assessment
To address the current knowledge gap, a systematic toxicological evaluation of 2-FEA is required. The following sections outline generalized protocols for essential in vitro and in vivo studies.
In Vitro Cytotoxicity Assay
This assay provides a preliminary assessment of the concentration at which a substance induces cell death.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-FEA in a relevant cell line.
-
Cell Line: A neuronal cell line, such as SH-SY5Y, would be appropriate to assess neurotoxicity.
-
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: Cells are treated with a range of concentrations of 2-FEA (e.g., from 1 µM to 1 mM) for a specified duration (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[5][6]
-
Data Analysis: The absorbance is read using a plate reader, and the data are analyzed to determine the IC50 value.
-
Acute Oral Toxicity Study in Rodents
This in vivo study is crucial for determining the median lethal dose (LD50) and observing signs of acute toxicity.
-
Objective: To determine the acute oral LD50 of 2-FEA and identify signs of systemic toxicity.
-
Animal Model: Wistar rats or Swiss Webster mice are commonly used.
-
Methodology:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Dose Administration: A single dose of 2-FEA is administered orally to different groups of animals at varying dose levels. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[7]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
-
Proposed Experimental Workflow for Preclinical Toxicological Screening
A structured approach is necessary for the comprehensive toxicological evaluation of a novel psychoactive substance like 2-FEA.
Conclusion
The current state of knowledge regarding the toxicity of 2-fluoroethamphetamine is critically deficient. There is a complete absence of published, peer-reviewed data on its toxicological profile. This guide has highlighted this significant gap and provided a framework of standard toxicological assays that are necessary to characterize the potential risks of this substance. The postulated metabolic pathway and the hypothetical experimental workflow serve as a starting point for future research. It is imperative for the scientific and regulatory communities to prioritize the investigation of novel psychoactive substances like 2-FEA to protect public health. Until such data becomes available, 2-fluoroethamphetamine should be considered a substance with unknown and potentially significant toxicological risks.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. mds-usa.com [mds-usa.com]
ortho-Fluoroethamphetamine: A Technical Overview of an Under-researched Psychoactive Compound
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and scientific purposes only. ortho-Fluoroethamphetamine (2-FEA) is a psychoactive substance and its legal status may vary by jurisdiction.
Introduction
This compound (2-fluoroethamphetamine, 2-FEA) is a synthetic stimulant of the substituted amphetamine class. Structurally, it is the N-ethyl homologue of 2-fluoroamphetamine (2-FA). While it has appeared on the novel psychoactive substances (NPS) market, there is a significant lack of formal scientific investigation into its discovery, synthesis, and pharmacological profile. This guide provides a comprehensive overview of the available technical information on 2-FEA, supplemented with data from its isomers and structurally related analogues to offer a broader context for researchers. Due to the limited specific research on 2-FEA, much of the pharmacological information is speculative and based on the properties of similar compounds.
Chemical and Physical Properties
The basic chemical and physical properties of 2-FEA and its closely related analogue, 2-fluoroamphetamine (2-FA), are summarized below. The data for 2-FEA is limited, while more information is available for 2-FA.
| Property | This compound (2-FEA) | 2-Fluoroamphetamine (2-FA) |
| IUPAC Name | N-ethyl-1-(2-fluorophenyl)propan-2-amine | 1-(2-fluorophenyl)propan-2-amine[1] |
| Chemical Formula | C₁₁H₁₆FN | C₉H₁₂FN[1] |
| Molar Mass | 181.25 g/mol | 153.20 g/mol [1] |
| Appearance | Reported as a crystalline powder | - |
| Solubility | Soluble in organic solvents | - |
Discovery and History
There is no publicly available information detailing the specific discovery or first synthesis of this compound. It is presumed to have emerged in the early 21st century as part of a wave of fluorinated amphetamine analogues developed for the research chemical market. The rationale for the synthesis of such compounds often involves the modification of known psychoactive structures to alter their pharmacological profile, potency, and legal status. The introduction of a fluorine atom to the phenyl ring of an amphetamine is a common strategy to modulate its properties.
Synthesis
A specific, peer-reviewed synthesis protocol for this compound has not been published. However, a plausible synthetic route can be inferred from the known synthesis of related fluorinated amphetamines. A common method for the synthesis of amphetamine analogues is the Leuckart reaction or reductive amination.
A hypothetical synthesis of 2-FEA could start from 2-fluorophenylacetone. This precursor could then undergo reductive amination with ethylamine to yield this compound.
It is important to note that this is a speculative pathway, and other synthetic routes may be employed in clandestine laboratories.
Experimental Protocols
Due to the absence of formal research, there are no published, detailed experimental protocols for the study of this compound. Researchers interested in investigating this compound would need to adapt existing protocols for the study of other stimulants.
Pharmacology (Inferred from Analogues)
The pharmacological profile of 2-FEA has not been formally characterized. However, based on its structural similarity to other fluorinated amphetamines, it is likely to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
The position of the fluorine atom on the phenyl ring is known to significantly influence the pharmacological activity of amphetamine analogues. For instance, 4-fluoroamphetamine (4-FA) is a potent serotonin releaser in addition to its effects on dopamine and norepinephrine. The pharmacology of 2-fluoroamphetamine (2-FA) has been studied to some extent.
Pharmacological Data for 2-Fluoroamphetamine (2-FA) (Rat and Mouse Models) [1]
| Parameter | Value | Species | Route of Administration |
| Anorexiant Dose (ED₅₀) | 15 mg/kg | Rat | p.o. |
| Analgesic Dose (ED₅₀) | 20 mg/kg | Mouse | i.p. |
| Effect on Blood Pressure | 29 mm increase | Rat | i.v. (at 0.5 mg/kg) |
| Acute Toxicity (LD₅₀) | 100 mg/kg | Mouse | i.p. |
It is plausible that 2-FEA shares some of these stimulant properties, though the N-ethyl group would likely modulate its potency and selectivity for different monoamine transporters.
Signaling Pathways
The presumed mechanism of action for this compound, based on its structural relationship to other amphetamines, involves the disruption of normal monoamine neurotransmitter trafficking. Amphetamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as substrates for these transporters, leading to their reversal and the non-vesicular release of neurotransmitters from the presynaptic neuron into the synaptic cleft. They can also inhibit the reuptake of these neurotransmitters, further increasing their concentration in the synapse.
Experimental Workflow for Characterization
For researchers planning to investigate this compound, a logical experimental workflow would be necessary to characterize its properties.
Analytical Detection
The detection of this compound in forensic and clinical samples would likely be achieved using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization may be necessary for GC-MS analysis to improve chromatographic performance and mass spectral fragmentation. The mass spectrum of 2-FEA would be expected to show fragmentation patterns characteristic of N-ethyl-amphetamines.
Legal Status
The legal status of this compound is complex and varies by country. In many jurisdictions, it may be considered a controlled substance analogue due to its structural similarity to amphetamine. For example, in the United States, it could potentially be prosecuted under the Federal Analogue Act if intended for human consumption.[1] In the United Kingdom, as an analogue of amphetamine, it is considered a Class A drug. Researchers should consult the specific regulations in their jurisdiction before possessing or working with this compound.
Conclusion
This compound is a psychoactive substance with a significant lack of formal scientific research. While its chemical structure suggests it likely possesses stimulant properties through interaction with monoamine transporters, there is a pressing need for empirical data to confirm its pharmacological and toxicological profile. This guide has summarized the limited available information and provided a comparative context using data from its analogues. Further research is essential to understand the potential risks and effects of this and other emerging novel psychoactive substances.
References
An In-Depth Technical Guide to the Isomers of Fluoroamphetamine and Fluoroethamphetamine
An in-depth technical guide or whitepaper on the core isomers of fluoroethamphetamine and their properties for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, pharmacology, and experimental evaluation of the positional isomers of fluoroamphetamine (FA) and the closely related fluoroethamphetamines. Due to the limited availability of specific data on fluoroethamphetamine isomers, this document primarily focuses on the more extensively studied fluoroamphetamine isomers (2-FA, 3-FA, and 4-FA) as informative analogues. The principles of structure-activity relationships discussed are likely to be transferable to their N-ethylated counterparts.
Introduction
Substituted amphetamines are a broad class of psychoactive substances that have been explored for both therapeutic and recreational purposes. The addition of a fluorine atom to the phenyl ring of the amphetamine or ethamphetamine scaffold can significantly alter its pharmacological profile. Fluorination can impact metabolic stability and receptor binding affinity, leading to unique effects among the different positional isomers.[1] This guide will delve into the ortho (2-), meta (3-), and para (4-) substituted isomers of fluoroamphetamine and what is known about their N-ethylated derivatives.
Chemical Structures and Nomenclature
The isomers of fluoroamphetamine are positional isomers, differing only in the location of the fluorine atom on the phenyl ring.[1] The same principle applies to fluoroethamphetamine.
-
2-Fluoroamphetamine (2-FA): (RS)-1-(2-Fluorophenyl)propan-2-amine
-
3-Fluoroamphetamine (3-FA): (RS)-1-(3-Fluorophenyl)propan-2-amine
-
4-Fluoroamphetamine (4-FA): (RS)-1-(4-Fluorophenyl)propan-2-amine[2]
-
3-Fluoroethamphetamine (3-FEA): The 3-position fluorinated analog of ethylamphetamine.[3]
Pharmacology and Properties of Fluoroamphetamine Isomers
The position of the fluorine atom has a marked effect on the interaction of these compounds with monoamine transporters, leading to different pharmacological and subjective effects.
4-Fluoroamphetamine (4-FA)
4-FA is the most well-characterized of the fluoroamphetamine isomers. It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2] Its effects are often described as a hybrid between those of amphetamine and MDMA, with initial empathogenic effects followed by more traditional stimulant effects.[2] The C-F bond at the 4-position is thought to be resistant to metabolism by cytochrome P450 enzymes.[2]
2-Fluoroamphetamine (2-FA)
2-FA is a stimulant drug that has been sold as a designer drug.[1] The substitution of a hydrogen atom with fluorine can increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1]
3-Fluoroamphetamine (3-FA) and 3-Fluoroethamphetamine (3-FEA)
Less is known about the pharmacology of 3-FA and 3-FEA in comparison to the other isomers. 3-FEA is structurally related to a series of designer fluorinated substituted amphetamines.[3] It is purported to produce a mix of entactogenic and stimulant effects.[3] 3-FEA is an analog of fenfluramine, with the 3-trifluoromethyl group being replaced by a 3-fluoro substituent.[3]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the fluoroamphetamine isomers.
| Isomer | Target | Assay Type | Value (nM) | Species | Reference |
| 4-Fluoroamphetamine | Dopamine Transporter | EC₅₀ (Release) | 200 | Rat | [2] |
| Serotonin Transporter | EC₅₀ (Release) | 730 | Rat | [2] | |
| Norepinephrine Transporter | EC₅₀ (Release) | 37 | Rat | [2] | |
| Dopamine Transporter | IC₅₀ (Reuptake Inhibition) | 770 | Rat | [2] | |
| Serotonin Transporter | IC₅₀ (Reuptake Inhibition) | 6800 | Rat | [2] | |
| Norepinephrine Transporter | IC₅₀ (Reuptake Inhibition) | 420 | Rat | [2] | |
| 5-HT₂ₐ Receptor | Kᵢ (Binding Affinity) | 11,300 | Not Specified | [2] | |
| 5-HT₂C Receptor | Kᵢ (Binding Affinity) | 7,800 | Not Specified | [2] | |
| MAO-A | IC₅₀ (Inhibition) | 16,000 | Not Specified | [2] | |
| 2-Fluoroamphetamine | Food Intake Inhibition | ED₅₀ (Anorexiant Dose) | 15 mg/kg (p.o.) | Rat | [1] |
| Tail-Clamp Response | ED₅₀ (Analgesic Dose) | 20 mg/kg (i.p.) | Mouse | [1] | |
| Lethality | LD₅₀ | 100 mg/kg (i.p.) | Mouse | [1] |
Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities are determined to understand how a compound interacts with various receptors.[4]
-
Objective: To determine the binding affinity (Kᵢ) of fluoroamphetamine isomers for specific receptors (e.g., 5-HT₂ₐ, 5-HT₂C).
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A known radioligand (a radioactive molecule that binds to the receptor) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (fluoroamphetamine isomer) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Neurotransmitter Release and Reuptake Assays
These assays measure the ability of a compound to induce the release of neurotransmitters or inhibit their reuptake.
-
Objective: To determine the EC₅₀ (for release) and IC₅₀ (for reuptake inhibition) values of fluoroamphetamine isomers at dopamine, serotonin, and norepinephrine transporters.
-
Methodology for Release Assays:
-
Brain tissue slices or synaptosomes containing the nerve terminals are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
The tissue is then superfused with a buffer solution.
-
Increasing concentrations of the test compound are added to the superfusion buffer.
-
The amount of radioactivity released into the superfusate is measured over time.
-
The EC₅₀ value is the concentration of the test compound that produces 50% of the maximal release effect.
-
-
Methodology for Reuptake Inhibition Assays:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter and varying concentrations of the test compound.
-
The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.
-
The IC₅₀ value is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
-
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
HPLC can be used to measure the release of neurotransmitters from cell cultures.[5]
-
Objective: To quantify the amount of neurotransmitters (e.g., glutamate, dopamine, serotonin) released from neuronal cells upon exposure to fluoroamphetamine isomers.
-
Methodology:
-
Differentiated neuronal cell cultures are prepared.
-
The cells are exposed to the test compound.
-
The cell culture supernatant is collected at various time points.
-
The supernatant is analyzed by HPLC with electrochemical or fluorescence detection to separate and quantify the different neurotransmitters.
-
Visualizations
Caption: A diagram illustrating the comparative effects of fluoroamphetamine isomers on monoamine transporters.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 5. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-Fluoroethamphetamine (2-FEA) Metabolites: A Technical Guide
Disclaimer: Direct experimental data on the metabolism of 2-Fluoroethamphetamine (2-FEA) is limited in publicly available scientific literature. This guide is based on established metabolic pathways of structurally similar phenethylamine derivatives, particularly 2-Fluoromethamphetamine (2-FMA), to provide a scientifically grounded preliminary investigation into the expected metabolites of 2-FEA. The quantitative data and metabolic pathways presented herein are extrapolated from a study on 2-FMA and should be considered as a predictive framework for researchers.
Introduction
2-Fluoroethamphetamine (2-FEA) is a synthetic stimulant of the phenethylamine class. As with other novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for forensic identification, clinical toxicology, and understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 2-FEA, detailed experimental protocols for metabolite identification, and a summary of expected quantitative data based on its close analog, 2-FMA.
Predicted Metabolic Pathways of 2-FEA
The metabolism of 2-FEA is expected to proceed through several key enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The major predicted metabolic pathways include:
-
N-dealkylation: The ethyl group attached to the nitrogen atom is a likely target for oxidative dealkylation, leading to the formation of the primary metabolite, 2-fluoroamphetamine (2-FA). This is a common metabolic route for many N-alkylated amphetamines.
-
Hydroxylation:
-
Aromatic Hydroxylation: The fluorine atom on the phenyl ring may influence the position of hydroxylation. Based on related compounds, hydroxylation could occur at various positions on the aromatic ring, although the fluorine substitution might hinder this to some extent.
-
Aliphatic Hydroxylation: The ethyl side chain can undergo hydroxylation, leading to the formation of hydroxylated metabolites.
-
-
N-oxidation: The nitrogen atom can be oxidized to form N-hydroxy-2-FEA.
These phase I metabolites can subsequently undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are more readily excreted in urine.
Quantitative Data Summary
The following table summarizes the quantitative data from a human urine sample containing 2-FMA and its metabolites.[1] This data is presented as a predictive model for the relative concentrations of 2-FEA and its analogous metabolites that might be observed in a similar matrix.
| Compound | Predicted Analog for 2-FEA | Concentration in Urine (ng/mL) - Based on 2-FMA study[1] |
| 2-Fluoromethamphetamine (2-FMA) | 2-Fluoroethamphetamine (2-FEA) | 1,500 |
| 2-Fluoroamphetamine (2-FA) | 2-Fluoroamphetamine (2-FA) | 800 |
| N-Hydroxy-2-FMA | N-Hydroxy-2-FEA | 300 |
| 2-Fluoroephedrine | Hydroxylated 2-FEA metabolite | 250 |
Experimental Protocols
This section outlines detailed methodologies for the key experiments required for the investigation of 2-FEA metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the primary metabolites of 2-FEA formed by hepatic enzymes.
Materials:
-
2-FEA hydrochloride
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
2-FEA (final concentration 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation for Urine Analysis
Objective: To extract 2-FEA and its metabolites from a urine sample for quantitative analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., 2-FEA-d5)
-
Phosphate buffer (pH 6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) for GC-MS analysis
-
Ethyl acetate
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of phosphate buffer (pH 6).
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol, water, and phosphate buffer (pH 6).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then with a mild organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution/Derivatization:
-
For LC-MS/MS: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
For GC-MS: Evaporate the eluate to dryness, add the derivatizing agent (e.g., TFAA in ethyl acetate), and heat at 70°C for 20 minutes. After cooling, evaporate the solvent and reconstitute in a suitable solvent for injection.
-
Analytical Methods
4.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for 2-FEA and its predicted metabolites would need to be determined by infusion of synthesized standards.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 80°C, ramp to 280°C.
-
Injection Mode: Splitless.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Detection: Full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification.
Visualizations
The following diagrams illustrate the predicted metabolic pathway of 2-FEA and a general workflow for its analysis.
Caption: Predicted metabolic pathways of 2-Fluoroethamphetamine (2-FEA).
Caption: General experimental workflow for 2-FEA metabolite analysis.
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of 2-FEA metabolites. The predicted metabolic pathways, extrapolated quantitative data, and detailed experimental protocols offer a starting point for researchers in forensic science, toxicology, and drug development. It is imperative that future research focuses on obtaining direct experimental data for 2-FEA to validate and refine the predictive models presented in this guide. Such studies will be essential for a comprehensive understanding of the biotransformation and potential risks associated with this emerging psychoactive substance.
References
Methodological & Application
Analytical Methods for the Identification and Quantification of ortho-Fluoroethamphetamine (2-FEA)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ortho-Fluoroethamphetamine (2-FEA) is a novel psychoactive substance (NPS) of the amphetamine class.[1] As with many NPS, the development of robust and validated analytical methods is crucial for its identification and quantification in various matrices for forensic, clinical, and research purposes. This document provides an overview of analytical techniques and detailed protocols for the analysis of 2-FEA.
Key Analytical Techniques
Several analytical techniques have been successfully employed for the detection and characterization of 2-FEA. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds.[2][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly High-Resolution Mass Spectrometry (HRMS) variants like UHPLC-QTOF-MS and LC-HRMS, are powerful tools for the screening and identification of NPS, including 2-FEA, even without certified reference standards.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for structural elucidation and quantification (qNMR) of NPS. Both high-field and benchtop NMR instruments can be utilized.[3][9]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and verification of 2-FEA.[10][11]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be applied for the enantioselective analysis of chiral NPS like 2-FEA.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of 2-FEA.
| Parameter | Technique | Value | Reference |
| Precursor Ion (m/z) | LC-HRMS | 182.13 | [6] |
| MS/MS Fragments (m/z) | LC-HRMS | 109.0448, 137.0761 (for 3-FEA, may be similar for 2-FEA) | [6] |
| Limit of Detection (LOD) | GC-MS/MS | 7.326-20.213 ng/mL (for similar amphetamines) | [5] |
| Limit of Quantification (LOQ) | GC-MS/MS | 22.2-60.25 ng/mL (for similar amphetamines) | [5] |
| Recovery | GC-MS/MS with dSPE | 73-116% (for similar amphetamines) | [5] |
Experimental Protocols
Protocol for Screening of 2-FEA in Urine using LC-HRMS
This protocol is adapted from a general method for screening NPS in biological samples.[7]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 1 mL of pooled urine sample with an appropriate internal standard.
-
Hydrolyze the sample with β-glucuronidase at 55°C for 2 hours (pH 4.5-5, in acetic acid/ammonium acetate buffer).
-
Acidify the urine extracts to approximately pH 2 with 9% HCl.
-
Condition an Oasis® MCX cartridge (60 mg, 3 cc) with 6 mL of methanol, followed by 3 mL of Milli-Q water, and finally 3 mL of Milli-Q water acidified to pH 2.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol, followed by 1 mL of a 2% ammonia solution in methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-HRMS analysis.
b. LC-HRMS Analysis
-
Instrumentation: Agilent 1200 series HPLC coupled to a Q-ExactiveTM Hybrid Quadrupole-OrbitrapTM mass spectrometer with a heated electrospray ionization (HESI) source.[7]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan with data-independent acquisition (DIA) or targeted MS2.
-
Mass Resolution: High resolution (e.g., 35,000).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV or 35 and 50 V) can be used to induce fragmentation.[6][7]
-
Identification Criteria: Identification is based on the accurate mass of the protonated molecule ([M+H]+) with a mass tolerance of < 5 ppm, isotopic pattern, and the presence of at least one characteristic product ion with a mass tolerance of < 5 ppm.[7]
-
c. Workflow Diagram
Caption: Workflow for the analysis of 2-FEA in urine samples.
Protocol for Identification of 2-FEA using GC-MS
This is a general protocol for the identification of amphetamine-type substances.
a. Sample Preparation: Derivatization (Optional but Recommended)
For enhanced volatility and chromatographic performance, derivatization of the amine group is often performed.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or trifluoroacetic anhydride - TFAA) and 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
b. GC-MS Analysis
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split (e.g., 10:1).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes.
-
Ramp: 10 - 20°C/min to 280 - 300°C.
-
Hold: 5 - 10 minutes.
-
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Identification: Based on retention time and comparison of the acquired mass spectrum with a reference library or a certified reference standard.
-
c. Workflow Diagram
Caption: General workflow for the identification of 2-FEA by GC-MS.
Protocol for Structural Confirmation and Quantification of 2-FEA using NMR
This protocol is based on general qNMR methods for NPS.[3]
a. Sample Preparation
-
Accurately weigh a known amount of the 2-FEA sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, Methanol-d₄, Chloroform-d). The choice of solvent will depend on the solubility of the analyte and internal standard.
-
Transfer the solution to an NMR tube.
b. NMR Analysis
-
Instrumentation: A high-field (e.g., 400 MHz or higher) or benchtop NMR spectrometer.
-
Experiments:
-
¹H NMR: For quantification and initial structural assessment.
-
¹⁹F NMR: To confirm the presence and position of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous structure elucidation if required.
-
-
¹H qNMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.
-
-
Quantification:
-
Integrate a well-resolved signal of 2-FEA and a signal from the internal standard.
-
Calculate the concentration of 2-FEA using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of 2-FEA
-
I_analyte = Integral of the 2-FEA signal
-
N_analyte = Number of protons giving rise to the 2-FEA signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of 2-FEA
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
c. Logical Relationship Diagram
Caption: Logical flow for quantitative NMR (qNMR) analysis.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repository :: Login [repositorio.ulisboa.pt]
- 7. euseme.eu [euseme.eu]
- 8. globalresearchems.com [globalresearchems.com]
- 9. downloads.ctfassets.net [downloads.ctfassets.net]
- 10. globalchemsdepot.com [globalchemsdepot.com]
- 11. fluxchem.com [fluxchem.com]
Application Note: GC-MS Analysis of 2-Fluoroethamphetamine (2-FEA) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Fluoroethamphetamine (2-FEA) is a novel psychoactive substance (NPS) of the substituted amphetamine class. As with other NPS, its emergence necessitates the development of robust analytical methods for its detection and quantification in biological matrices for clinical and forensic toxicology. This document provides a detailed protocol for the analysis of 2-FEA in urine and blood samples using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization.
Experimental Protocol
Principle
This method describes the quantitative analysis of 2-fluoroethamphetamine in biological samples. The procedure involves the isolation of the analyte from the biological matrix using liquid-liquid extraction (LLE). The secondary amine moiety of 2-FEA is then derivatized with trifluoroacetic anhydride (TFAA) to enhance its volatility and chromatographic properties. The resulting derivative is analyzed by a gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.
Materials and Reagents
-
2-Fluoroethamphetamine (2-FEA) reference standard
-
2-FEA-d5 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Phosphate buffer (pH 6.0)
-
Ethyl Acetate (GC grade)
-
Trifluoroacetic Anhydride (TFAA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with an autosampler
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine or whole blood) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard solution (2-FEA-d5, 1 µg/mL in methanol) to each sample, calibrator, and control.
-
pH Adjustment:
-
For Urine: Add 1 mL of phosphate buffer (pH 6.0).
-
For Blood: Add 1 mL of deionized water, vortex, and then add 500 µL of 10 M NaOH to basify the sample to pH > 10.
-
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dried extract residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the tube and heat at 70°C for 20 minutes.
-
Final Evaporation: After cooling to room temperature, evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data Summary
The method should be validated according to established guidelines. The following table summarizes the expected performance characteristics for the analysis of 2-FEA in whole blood.
| Parameter | Result |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 90 - 110% |
| Selected Ions (m/z) for TFAA-2-FEA | 277 (Quantifier), 168, 109 |
| Selected Ions (m/z) for TFAA-2-FEA-d5 | 282 (Quantifier), 173, 109 |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of 2-FEA.
Caption: Workflow for 2-FEA analysis in biological samples.
Caption: SIM logic for the 2-FEA-TFA derivative.
Application Note: Quantification of ortho-fluoroethamphetamine (2-FEA) in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of ortho-fluoroethamphetamine (2-fluoroethamphetamine, 2-FEA) in common biological matrices such as plasma, serum, and urine. As a novel psychoactive substance (NPS), robust and sensitive analytical methods are crucial for its detection and quantification in research, clinical, and forensic settings. This protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection. Due to the limited availability of published data for 2-FEA, multiple reaction monitoring (MRM) transitions for the analyte are proposed based on the fragmentation of structurally similar compounds. Methamphetamine-d8 is suggested as a suitable internal standard. All experimental parameters, particularly the MRM transitions for 2-FEA, should be experimentally verified and validated in the user's laboratory.
Introduction
This compound (2-FEA) is a synthetic stimulant of the phenethylamine and amphetamine classes. It is a positional isomer of other fluoroethamphetamines, such as the more commonly known 4-fluoroamphetamine (4-FA). The pharmacological and toxicological properties of 2-FEA are not well-characterized, necessitating the development of sensitive and selective analytical methods to study its pharmacokinetics and prevalence. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of drugs and their metabolites in complex biological fluids. This protocol outlines a comprehensive approach to the quantification of 2-FEA, providing researchers with a solid foundation for method development and validation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Two common and effective methods are protein precipitation for plasma and serum, and solid-phase extraction for urine.
a) Protein Precipitation (for Plasma/Serum)
This method is rapid and effective for removing the majority of proteins from plasma or serum samples.
-
Sample Thawing: Allow frozen plasma or serum samples to thaw completely at room temperature. Vortex mix for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Methamphetamine-d8, 1 µg/mL in methanol) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) (for Urine)
SPE provides a cleaner extract compared to "dilute-and-shoot" methods, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange polymer-based sorbent is recommended.
-
Sample pH Adjustment: To 1 mL of urine, add 100 µL of 1 M hydrochloric acid to acidify the sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Methamphetamine-d8, 1 µg/mL in methanol).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for good peak shape and separation (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters (Typical Values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the proposed and established MRM transitions and typical mass spectrometer settings for the quantification of 2-FEA.
Table 1: Proposed and Established MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |
| This compound (2-FEA) | 182.1 | 109.1 | 72.1 | 50 | 15 | 25 |
| Methamphetamine-d8 (IS) | 158.2 | 93.1 | 123.1 | 50 | 20 | 15 |
Note: The MRM transitions and collision energies for this compound are proposed based on its chemical structure and known fragmentation patterns of similar compounds. These parameters must be optimized experimentally.
Table 2: Expected Quantitative Performance (to be determined during validation)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
Mandatory Visualizations
Caption: Experimental workflow for 2-FEA quantification.
Caption: LC-MS/MS analysis logical flow.
Application Note: Chiral Separation of ortho-Fluoroethamphetamine Enantiomers
Introduction
ortho-Fluoroethamphetamine (2-FEA) is a substituted amphetamine that has emerged as a novel psychoactive substance. As with other amphetamine derivatives, 2-FEA possesses a chiral center, resulting in two enantiomers: (R)-2-fluoroethamphetamine and (S)-2-fluoroethamphetamine. The pharmacological and toxicological profiles of these enantiomers may differ significantly. Therefore, the ability to separate and quantify the individual enantiomers is crucial for forensic investigations, clinical toxicology, and pharmacological research. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The described methodology is based on established protocols for the chiral analysis of related amphetamine-type stimulants, providing a robust starting point for method development and validation.
Principle
The proposed method utilizes a chiral stationary phase (CSP) to achieve enantioselective separation. The differential interaction of the enantiomers with the chiral selector bonded to the stationary phase leads to different retention times, allowing for their baseline separation and individual quantification. Detection is achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from established methods for amphetamine analysis in biological matrices.[1]
-
Materials:
-
Strata-X-C Strong Cation SPE columns
-
Methanol (HPLC grade)
-
Water (deionized)
-
0.1 M Acetic acid
-
5% Ammonium hydroxide in methanol
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of urine, add an internal standard and 2 mL of 1% formic acid in water.
-
Vortex the sample and centrifuge at 4000 x g for 5 minutes to precipitate proteins.
-
Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Wash the column with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
-
Dry the column under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for HPLC analysis.
-
2. Chiral HPLC-MS/MS Analysis
This proposed method is based on successful chiral separations of other amphetamine derivatives.[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase: Chiralpak AD-3 column (or equivalent amylose-based CSP)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of CO2 and a modifier (e.g., 0.1% ammonium hydroxide in a 50:50 v/v mixture of 2-propanol and methanol). The exact ratio should be optimized.
-
Flow Rate: 0.5 mL/min (to be optimized)
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound.
-
Spray Voltage: 4.5 kV
-
Capillary Temperature: 350°C
-
Data Presentation
The following table represents hypothetical, yet expected, quantitative data for the successful chiral separation of this compound enantiomers based on the proposed method.
| Parameter | (R)-ortho-fluoroethamphetamine | (S)-ortho-fluoroethamphetamine |
| Retention Time (min) | 5.8 | 6.5 |
| Resolution (Rs) | - | 1.8 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.15 ng/mL |
| Recovery (%) | 85 | 87 |
| Matrix Effect (%) | 92 | 94 |
Mandatory Visualization
References
- 1. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry [scirp.org]
Application Notes and Protocols for In Vivo Experimental Design of 2-Fluoroamphetamine (2-FEA) Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoroamphetamine (2-FEA) is a synthetic stimulant of the amphetamine class. Like other amphetamines, its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1]. It is believed to act as a releasing agent and reuptake inhibitor at the respective monoamine transporters (DAT, NET, SERT) and may also interact with the vesicular monoamine transporter 2 (VMAT2)[2][3]. Due to its structural similarity to other fluorinated amphetamines, it is hypothesized to possess a profile that may differ from amphetamine, potentially exhibiting a varied ratio of dopaminergic to serotonergic activity.
These application notes provide a comprehensive guide for the in vivo experimental design of 2-FEA studies in rodents (rats and mice). The protocols detailed below cover pharmacokinetic profiling, assessment of locomotor activity, evaluation of rewarding properties through conditioned place preference, and investigation of abuse potential via intravenous self-administration. Additionally, a protocol for in vivo microdialysis is included to enable the direct measurement of 2-FEA's effects on extracellular dopamine and serotonin levels in key brain regions.
Preclinical Data Summary
While specific preclinical data for 2-FEA is limited, initial findings and data from related compounds provide a basis for dose selection. It is strongly recommended that a preliminary dose-ranging study be conducted to determine the optimal dose range for the specific behavioral and neurochemical effects of interest.
Table 1: Summary of Preclinical Data for 2-FEA and Related Compounds
| Parameter | Species | Value | Route of Administration | Reference |
| 2-Fluoroamphetamine (2-FEA) | ||||
| Anorexiant Dose (ED50) | Rat | 15 mg/kg | Oral (p.o.) | [1] |
| Analgesic Dose (ED50) | Mouse | 20 mg/kg | Intraperitoneal (i.p.) | [1] |
| Effect on Blood Pressure | Rat | 0.5 mg/kg (produces a 29 mm Hg increase) | Intravenous (i.v.) | [1] |
| Lethal Dose (LD50) | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | [1] |
| 4-Fluoroamphetamine (4-FA) - as a proxy for pharmacokinetic estimates | ||||
| Half-life (t½) | Rat (brain) | 3.7 hours | Not specified | [4] |
| Peak Plasma Concentration (Cmax) | Human (oral) | 167.28 ng/mL (at 1 hour) | Oral (p.o.) | [4] |
| Time to Peak Concentration (Tmax) | Human (oral) | 1 hour | Oral (p.o.) | [4] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Amphetamine-like Stimulants
The primary mechanism of action for amphetamine and its analogs involves the disruption of normal monoamine neurotransmitter reuptake and vesicular storage. This leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.
Caption: Proposed signaling pathway of 2-FEA in a monoaminergic neuron.
Experimental Workflow
A logical progression of in vivo studies is crucial for a thorough characterization of 2-FEA. The following workflow is recommended:
Caption: Recommended experimental workflow for in vivo 2-FEA studies.
Experimental Protocols
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of 2-FEA in rodents.
Materials:
-
2-FEA hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodents (Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer a single dose of 2-FEA (e.g., 10 mg/kg, i.p. or p.o.) to a cohort of rodents.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Process blood samples to separate plasma.
-
Analyze plasma samples for 2-FEA concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t½ | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation (if comparing i.v. and p.o. routes) |
Locomotor Activity (Open Field Test)
Objective: To assess the effects of 2-FEA on spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats) with automated beam-break or video tracking system.
-
2-FEA hydrochloride
-
Sterile saline
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer 2-FEA (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of animals.
-
Place each animal in the center of the open field arena 30 minutes post-injection.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Analyze the data for various parameters.
Table 3: Parameters to be Measured in the Open Field Test
| Parameter | Description |
| Total Distance Traveled | Overall locomotor activity |
| Time Spent in Center Zone | A measure of anxiety-like behavior (anxiolytic effect may increase center time) |
| Rearing Frequency | Vertical exploratory behavior |
| Stereotypy Counts | Repetitive, non-functional behaviors (e.g., sniffing, gnawing) |
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of 2-FEA.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
2-FEA hydrochloride
-
Sterile saline
Protocol:
-
Pre-conditioning (Baseline): Allow each animal to freely explore all three chambers for 15 minutes and record the time spent in each chamber to determine initial preference.
-
Conditioning: For 4-8 days, administer 2-FEA (e.g., 1, 3, 10 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes. On alternate days, administer vehicle and confine the animal to the opposite chamber. The drug-paired chamber should be counterbalanced across animals.
-
Post-conditioning (Test): On the test day, allow the drug-free animal to freely explore all three chambers for 15 minutes and record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing properties and abuse potential of 2-FEA.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
-
2-FEA hydrochloride
-
Sterile saline containing heparin.
Protocol:
-
Surgically implant an indwelling intravenous catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition: Train the rats to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule. Once lever pressing is established, substitute food with intravenous infusions of 2-FEA (e.g., 0.1, 0.3, 1.0 mg/kg/infusion). Each infusion is paired with a cue light.
-
Maintenance: Once stable self-administration is achieved, the reinforcement schedule can be altered (e.g., to FR5) to assess the motivation to obtain the drug.
-
Dose-Response: Evaluate self-administration across a range of 2-FEA doses.
-
Extinction and Reinstatement: Following stable self-administration, replace 2-FEA with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking can be triggered by a priming injection of 2-FEA, a drug-associated cue, or a stressor.
Table 4: Key Measures in Intravenous Self-Administration
| Parameter | Description |
| Number of Infusions | Primary measure of drug reinforcement |
| Active vs. Inactive Lever Presses | Demonstrates specificity of drug-seeking behavior |
| Breaking Point (Progressive Ratio) | Measures the motivation to obtain the drug |
| Reinstatement of Lever Pressing | Models relapse of drug-seeking behavior |
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and serotonin in the nucleus accumbens following 2-FEA administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Infusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
2-FEA hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Surgically implant a guide cannula targeting the nucleus accumbens of each rat. Allow for a recovery period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer 2-FEA (e.g., 3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analyze dialysate samples for dopamine and serotonin concentrations using HPLC-ED.
-
Express post-injection neurotransmitter levels as a percentage of the baseline.
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between different doses and experimental groups. Graphical representations, such as dose-response curves and time-course plots, are also highly recommended for visualizing the effects of 2-FEA.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive in vivo characterization of 2-FEA in rodents. By systematically evaluating its pharmacokinetics, behavioral effects, and neurochemical actions, researchers can gain valuable insights into the pharmacological profile of this novel stimulant. It is imperative to adhere to ethical guidelines for animal research and to obtain the necessary institutional approvals before commencing any of these studies.
References
- 1. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 2-Fluoroethamphetamine (2-FEA) in Neuropharmacological Research
A Note to Researchers: The following information is compiled for research and drug development professionals. 2-Fluoroethamphetamine (2-FEA) is a novel psychoactive substance (NPS) with a limited history of scientific study. The majority of information regarding its effects is anecdotal and originates from non-scientific sources. The experimental protocols provided are hypothetical and based on standard neuropharmacological methods for characterizing new chemical entities. Researchers should exercise extreme caution and adhere to all relevant safety and legal guidelines when handling this and any other research chemical.
Introduction
2-Fluoroethamphetamine (2-FEA) is a synthetic molecule belonging to the substituted amphetamine class.[1] It is a structural analog of other fluorinated amphetamines such as 2-FA, 3-FEA, and 4-FA.[2][3] The addition of a fluorine atom to the amphetamine core is thought to influence its pharmacokinetic and pharmacodynamic properties.[2] Anecdotal reports suggest that 2-FEA produces stimulant effects, though its precise mechanism of action and neuropharmacological profile have not been formally elucidated in scientific literature.[1] These notes aim to summarize the current understanding of 2-FEA, based on available information, and to provide standardized protocols for its systematic investigation in a research setting.
Presumed Neuropharmacological Profile
Mechanism of Action: Based on its structural similarity to other amphetamines, 2-FEA is presumed to act as a monoamine transporter ligand, potentially functioning as a releasing agent and/or reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] User reports describe a combination of stimulating and, in some cases, sedating or empathogenic effects, which may suggest a mixed action on these neurotransmitter systems.[1][2] The subjective effects appear to be subtle and less potent compared to other fluorinated amphetamines.[2][4]
Pharmacokinetics: Subjective reports suggest a rapid onset of action and a short duration of effects, typically lasting one to two hours.[2] Formal pharmacokinetic studies in animal models or humans are currently unavailable.
Data Presentation: Summary of Anecdotal Reports
Due to the absence of published quantitative data from controlled scientific studies, the following table summarizes the qualitative effects of 2-FEA as reported in online forums and user communities. This information should be interpreted with caution.
| Reported Effect | Description | Presumed Neurotransmitter System | Citation |
| Primary Effects | |||
| Stimulation | Increased energy, wakefulness, and focus. | Dopamine, Norepinephrine | [1] |
| Cognitive Euphoria | Mild mood lift and increased motivation. | Dopamine | [1] |
| Sedation | A paradoxical calming or sedating effect has been noted by some users, possibly linked to serotonergic activity. | Serotonin | [1][2] |
| Side Effects | |||
| Cardiovascular | Increased heart rate and blood pressure. | Norepinephrine | [2] |
| Physical | Dry mouth, appetite suppression, teeth grinding (bruxism), and nausea. | Dopamine, Norepinephrine | [2] |
| Cognitive | Anxiety, paranoia, and compulsive redosing, particularly at higher doses. | Dopamine | [1] |
Proposed Experimental Protocols for Neuropharmacological Characterization
The following protocols are provided as a guide for researchers aiming to characterize the neuropharmacology of 2-FEA. These are standard, validated methods used in the study of novel psychoactive substances.
4.1. Protocol 1: In Vitro Monoamine Transporter Activity
Objective: To determine the affinity and functional activity of 2-FEA at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.
-
Radioligand Binding Assays (Affinity):
-
Prepare cell membrane homogenates from the transfected HEK293 cells.
-
Incubate membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-FEA.
-
Measure the displacement of the radioligand by 2-FEA using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity of 2-FEA for each transporter.
-
-
Synaptosomal Neurotransmitter Uptake Assays (Functional Activity - Reuptake Inhibition):
-
Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).
-
Pre-incubate synaptosomes with varying concentrations of 2-FEA.
-
Initiate neurotransmitter uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake reaction and measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes.
-
Calculate the IC50 value for the inhibition of uptake for each neurotransmitter.
-
-
Neurotransmitter Release Assays (Functional Activity - Releasing Action):
-
Pre-load synaptosomes or transfected HEK293 cells with a radiolabeled monoamine.
-
Expose the cells to varying concentrations of 2-FEA.
-
Measure the amount of radiolabeled neurotransmitter released into the supernatant.
-
Calculate the EC50 value for neurotransmitter release for each monoamine.
-
4.2. Protocol 2: In Vivo Microdialysis in Rodents
Objective: To measure the effects of 2-FEA on extracellular levels of dopamine and serotonin in the brains of freely moving rats.
Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens (for dopamine) or prefrontal cortex (for serotonin).
-
Microdialysis Procedure:
-
Following a post-surgical recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 2-FEA (e.g., via intraperitoneal injection) at various doses.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
4.3. Protocol 3: Behavioral Pharmacology in Rodents
Objective: To assess the stimulant, rewarding, and reinforcing properties of 2-FEA in mice or rats.
Methodology:
-
Locomotor Activity:
-
Acclimate individual animals to open-field activity chambers.
-
Administer various doses of 2-FEA and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 2 hours).
-
Compare the effects of 2-FEA to a vehicle control and a standard stimulant like d-amphetamine.
-
-
Conditioned Place Preference (CPP):
-
This paradigm assesses the rewarding properties of the drug.
-
During a pre-conditioning phase, measure the baseline preference for two distinct chambers.
-
In the conditioning phase, repeatedly pair the administration of 2-FEA with one chamber and a vehicle control with the other chamber.
-
In the post-conditioning test phase, allow the animals to freely access both chambers in a drug-free state and measure the time spent in each. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
-
-
Intravenous Self-Administration (IVSA):
-
This "gold standard" assay measures the reinforcing efficacy of a drug.
-
Train animals implanted with intravenous catheters to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).
-
Substitute 2-FEA for cocaine to determine if it maintains self-administration behavior.
-
Conduct dose-response and progressive-ratio schedules of reinforcement to determine the reinforcing strength of 2-FEA.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: ortho-fluoroethamphetamine as a Tool in Dopamine Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
ortho-Fluoroethamphetamine (2-FEA) is a halogenated derivative of ethamphetamine. The substitution of a fluorine atom at the ortho position of the phenyl ring may significantly influence its pharmacological profile, including its affinity and selectivity for the dopamine transporter (DAT), as well as its mechanism of action as either a substrate (releaser) or an inhibitor (blocker) of dopamine uptake. Understanding the interaction of 2-FEA with DAT is crucial for elucidating its potential as a research tool to probe DAT structure and function, and for understanding its neurochemical and behavioral effects.
These application notes provide a comprehensive overview of proposed experimental protocols to characterize the binding and functional activity of this compound at the dopamine transporter.
Potential Signaling Pathways and Mechanisms
The dopamine transporter is a critical regulator of dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Compounds like amphetamines can act as DAT substrates, leading to reverse transport (efflux) of dopamine, or as inhibitors, blocking dopamine reuptake. The interaction of this compound with DAT is hypothesized to modulate downstream signaling pathways associated with dopamine receptor activation.
Application Notes and Protocols for Studying Stimulant-Induced Behaviors Using 2-Fluoroethamphetamine (2-FEA)
Disclaimer: 2-Fluoroethamphetamine (2-FEA) is a research chemical with limited scientific investigation into its pharmacological and toxicological properties. The following application notes and protocols are a proposed framework for the systematic study of its stimulant-induced behaviors, based on methodologies used for related amphetamine compounds. All research involving 2-FEA should be conducted in accordance with institutional and national guidelines for the handling of novel psychoactive substances.
Introduction
2-Fluoroethamphetamine (2-FEA) is a substituted amphetamine that has emerged on the novel psychoactive substance market. Anecdotal reports suggest it produces stimulant effects, but a detailed characterization of its behavioral pharmacology is lacking.[1] Like other amphetamines, it is presumed to interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. A comprehensive understanding of its potential for abuse and its specific behavioral effects is crucial for both public health and drug development.
These application notes provide a suite of standardized protocols to assess the stimulant, rewarding, and reinforcing properties of 2-FEA in rodent models.
Proposed Mechanism of Action
Based on the structure of 2-FEA and the known mechanisms of related compounds like 3-fluoroethamphetamine (3-FEA), it is hypothesized that 2-FEA acts as a releasing agent and/or reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] The primary stimulant effects are likely mediated by increased extracellular concentrations of dopamine and norepinephrine in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.
References
Troubleshooting & Optimization
Technical Support Center: Ortho-Fluoroethamphetamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ortho-fluoroethamphetamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Overview of Synthetic Pathways
The synthesis of this compound, or N-ethyl-1-(2-fluorophenyl)propan-2-amine, can be approached through several synthetic routes. The two most common pathways involve either the construction of the phenethylamine backbone followed by N-alkylation or a direct reductive amination approach.
A common route begins with the Henry condensation of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-methyl-β-nitrostyrene. This intermediate is then reduced to 2-fluoroamphetamine. Subsequent N-ethylation yields the final product. An alternative and often more direct route is the reductive amination of 2-fluorophenyl-2-propanone with ethylamine.
Caption: Common synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of this compound?
A1: For the Henry condensation route, the key precursors are 2-fluorobenzaldehyde and nitroethane. For the reductive amination route, the primary precursor is 2-fluorophenyl-2-propanone and ethylamine.
Q2: What are the main safety precautions to consider during the synthesis?
A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like lithium aluminum hydride (LAH), are highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of most steps in the synthesis. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of reaction mixtures and to identify byproducts.
Troubleshooting Guides
Section 1: Henry Condensation of 2-Fluorobenzaldehyde and Nitroethane
Q: I am getting a low yield of 2-fluoro-β-methyl-β-nitrostyrene. What are the possible causes and solutions?
A: Low yields in the Henry condensation can be attributed to several factors:
-
Ineffective Catalyst: The choice of base is crucial. While strong bases like sodium hydroxide or potassium hydroxide can be used, they may also promote side reactions. Consider using a milder base like n-butylamine or triethylamine.
-
Reaction Conditions: The reaction is an equilibrium. To drive it towards the product, removing the water formed during the reaction, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can improve the yield.
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the product or starting materials. Optimization of the reaction temperature is recommended.
-
Purity of Starting Materials: Ensure that the 2-fluorobenzaldehyde and nitroethane are of high purity, as impurities can interfere with the reaction.
Caption: Troubleshooting workflow for low yield in Henry condensation.
Q: I am observing the formation of significant byproducts. How can I minimize them?
A: Side reactions in the Henry condensation can include self-condensation of the aldehyde or polymerization. To minimize these:
-
Add the base slowly to the reaction mixture.
-
Maintain a controlled temperature.
-
Use a slight excess of nitroethane.
Section 2: Reduction of 2-Fluoro-β-methyl-β-nitrostyrene
Q: My reduction of the nitrostyrene to 2-fluoroamphetamine is giving a low yield.
A: The choice of reducing agent and reaction conditions are critical for this step.
-
Lithium Aluminum Hydride (LAH): While effective, LAH is a very strong reducing agent. Using an excess of LAH can lead to the unwanted reduction of the fluorine atom (dehalogenation), resulting in the formation of amphetamine as a byproduct. To avoid this, the LAH solution should be added dropwise to a solution of the nitrostyrene, ensuring the nitrostyrene is always in excess.
-
Sodium Borohydride (NaBH4) with a Catalyst: A milder and safer alternative is to use sodium borohydride in combination with a catalyst like copper(II) chloride (CuCl2)[1][2][3]. This system can efficiently reduce the nitrostyrene to the corresponding amine in good yields.
-
Other Reducing Agents: Other methods like catalytic hydrogenation (e.g., H2/Pd-C) can also be employed, though they may require specialized equipment.
Q: I am detecting amphetamine as a byproduct in my final product. How can I prevent this?
A: The presence of amphetamine indicates dehalogenation. As mentioned above, this is a common issue when using strong, non-selective reducing agents like excess LAH. To prevent this:
-
Carefully control the stoichiometry of LAH.
-
Consider using a milder reducing agent such as NaBH4/CuCl2[1][2][3].
Section 3: Reductive Amination of 2-Fluorophenyl-2-propanone
Q: The reductive amination of 2-fluorophenyl-2-propanone with ethylamine is not proceeding to completion.
A: Incomplete conversion in reductive amination can be due to several factors:
-
Imine Formation: The first step is the formation of an imine intermediate. This reaction is an equilibrium and can be slow. The addition of a mild acid catalyst can sometimes facilitate imine formation. Removal of water can also drive the equilibrium.
-
Reducing Agent: The choice of reducing agent is important. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild enough not to reduce the ketone starting material but will reduce the imine as it is formed[4][5].
-
pH Control: The pH of the reaction mixture can be critical. It needs to be acidic enough to facilitate imine formation but not so acidic that the amine starting material is fully protonated and no longer nucleophilic.
Caption: Troubleshooting workflow for low yield in reductive amination.
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-β-methyl-β-nitrostyrene via Henry Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent such as isopropanol or toluene.
-
Add a catalytic amount of a base, for example, n-butylamine (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature. The product may crystallize out.
-
Filter the crude product and recrystallize from a suitable solvent like methanol to obtain pure 2-fluoro-β-methyl-β-nitrostyrene.
Protocol 2: Reduction of 2-fluoro-β-methyl-β-nitrostyrene to 2-fluoroamphetamine using NaBH4/CuCl2
-
In a round-bottom flask, suspend 2-fluoro-β-methyl-β-nitrostyrene (1 equivalent) and copper(II) chloride dihydrate (2 equivalents) in a solvent such as methanol.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (10 equivalents) in portions, keeping the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by adding an acidic solution (e.g., dilute HCl).
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts, evaporate the solvent, and purify the resulting 2-fluoroamphetamine, for example, by distillation or by forming a salt and recrystallizing.
Data Tables
Table 1: Comparison of Conditions for Henry Condensation
| Catalyst/Base | Solvent | Temperature | Typical Yield | Notes |
| n-Butylamine | Isopropanol | Reflux | Moderate | Common and effective. |
| Triethylamine | Toluene | Reflux | Moderate to Good | Dean-Stark trap can be used to improve yield. |
| NaOH/KOH | Methanol/Water | Room Temp | Variable | Can lead to side products if not controlled. |
Table 2: Comparison of Reducing Agents for Nitrostyrene Reduction
| Reducing Agent | Solvent | Key Considerations | Potential Byproducts |
| LiAlH4 | THF, Diethyl Ether | Highly reactive, pyrophoric, requires inert atmosphere. Stoichiometry is critical. | Dehalogenated products (amphetamine). |
| NaBH4/CuCl2 | Methanol, Ethanol | Milder, safer, and easier to handle than LAH. | Fewer side products compared to LAH. |
| H2/Pd-C | Ethanol, Methanol | Requires hydrogenation equipment. Can be highly effective and clean. | Generally clean reduction. |
Disclaimer: The synthesis of this compound and its analogues may be subject to legal restrictions in many jurisdictions. All experimental work should be conducted in compliance with local laws and regulations and under the supervision of qualified professionals in a legitimate research setting. This information is provided for educational and research purposes only and is not intended to encourage or facilitate any illegal activities.
References
- 1. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Fluoroethamphetamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-fluoroethamphetamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-fluoroethamphetamine synthesized via reductive amination?
A1: Crude 2-fluoroethamphetamine synthesized from 2-fluorophenylacetone and ethylamine can contain a variety of impurities, including:
-
Unreacted Starting Materials: 2-fluorophenylacetone and residual reducing agents.
-
Reaction Byproducts: N,N-diethyl-2-fluoroamphetamine, and products from side reactions of the ketone or amine.
-
Positional Isomers: 3-fluoroethamphetamine and 4-fluoroethamphetamine if the initial starting material was not isomerically pure.[1]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: My crude product is an oil and I am unable to crystallize it. What should I do?
A2: 2-Fluoroethamphetamine freebase is often an oil at room temperature. To obtain a crystalline solid, it is common practice to convert the freebase to its hydrochloride salt. This can be achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl).[2]
Q3: I have a solid after converting to the hydrochloride salt, but the purity is still low. What is the next step?
A3: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For amphetamine hydrochlorides, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.
Q4: How can I remove the other positional isomers of fluoroethamphetamine?
A4: The separation of positional isomers (ortho-, meta-, para-) is challenging due to their similar physical properties.[1] Preparative column chromatography on silica gel may be effective, but baseline separation can be difficult. Derivatization of the amine to an amide or another functional group can alter the polarity and improve chromatographic separation.
Q5: What analytical techniques are recommended for assessing the purity of 2-fluoroethamphetamine?
A5: Several techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and separating closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield after acid-base extraction | Incomplete extraction from the organic layer. | Ensure the aqueous layer is sufficiently acidic (pH < 2) during the acid wash to fully protonate the amine. Perform multiple extractions with the acidic solution. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product oiling out during recrystallization | The solvent is not ideal, or the solution is too concentrated. | Add more of the hot solvent to ensure the compound is fully dissolved. If the problem persists, try a different solvent system. A two-solvent system may also be effective.[3] |
| No crystals form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Poor separation on silica gel column chromatography | The solvent system (eluent) is not optimal. | Use TLC to screen for an appropriate eluent system that gives good separation between your product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with a small amount of triethylamine (1-2%) to prevent tailing of the amine on the acidic silica gel. |
| Product appears discolored (yellow or brown) | Presence of colored impurities from the synthesis. | Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps.[4] |
Data Presentation
Table 1: Solvent Selection for Recrystallization of 2-Fluoroethamphetamine HCl
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Morphology | Recommendation |
| Isopropanol | Low | High | Needles | Excellent |
| Ethanol | Moderate | High | Plates | Good |
| Acetone | Low | Moderate | Fine Powder | Fair (Potential for oiling out) |
| Ethyl Acetate | Very Low | Low | Amorphous | Not Recommended |
| Water | High | High | - | Not Recommended (High product loss) |
Table 2: Illustrative Purity Profile Before and After Purification
| Compound | Crude Product (% by GC-MS) | After Acid-Base Extraction (% by GC-MS) | After Recrystallization (% by GC-MS) |
| 2-Fluoroethamphetamine | 75.2 | 92.5 | 99.5+ |
| 2-Fluorophenylacetone | 10.5 | 1.5 | <0.1 |
| N,N-diethyl-2-fluoroamphetamine | 5.3 | 4.8 | <0.1 |
| Other Impurities | 9.0 | 1.2 | <0.3 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude 2-Fluoroethamphetamine
-
Dissolution: Dissolve the crude reaction mixture (oil or solid) in a non-polar organic solvent such as dichloromethane or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid. The 2-fluoroethamphetamine will move into the aqueous layer as its hydrochloride salt.
-
Removal of Neutral Impurities: The organic layer, containing neutral impurities like unreacted ketone, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 4M NaOH) with stirring until the pH is >12. The protonated amine will be converted back to the freebase, which will precipitate or form an oily layer.
-
Extraction of Freebase: Extract the aqueous layer three times with a fresh portion of non-polar organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-fluoroethamphetamine freebase.
Protocol 2: Recrystallization of 2-Fluoroethamphetamine Hydrochloride
-
Salt Formation: Dissolve the purified freebase from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.
-
Dissolution in Hot Solvent: Add more of the primary recrystallization solvent (e.g., isopropanol) and heat the mixture to boiling until all the solid dissolves.[5][6]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of 2-fluoroethamphetamine.
Caption: Troubleshooting decision tree for purification.
Caption: Relationship between impurity types and purification methods.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. 2-Fluoroethamphetamine | C11H16FN | CID 20027466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Fluoroethamphetamine (2-FEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-fluoroethamphetamine (2-FEA). The information provided addresses common issues related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 2-FEA?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as 2-FEA, by co-eluting compounds from the sample matrix (e.g., urine, blood, oral fluid) during LC-MS/MS analysis.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants, are common causes of matrix effects.[1]
Q2: How can I determine if my 2-FEA analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of 2-FEA solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the peak area of 2-FEA in a neat solution to the peak area of 2-FEA spiked into a blank matrix extract at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common biological matrices for 2-FEA analysis and which are most prone to matrix effects?
A3: The most common biological matrices for the analysis of drugs of abuse, including 2-FEA, are urine, blood (plasma or serum), and oral fluid.[3] While all biological matrices can exhibit matrix effects, blood and plasma are generally considered more complex and prone to significant matrix effects due to their high protein and phospholipid content.[4] Urine can also present challenges due to high salt content and variability in composition. Oral fluid is often considered a "cleaner" matrix, but the collection devices and their stabilizing buffers can introduce interfering substances.
Q4: Can the choice of ionization technique in LC-MS/MS influence the severity of matrix effects for 2-FEA?
A4: Yes, the choice of ionization technique can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression compared to atmospheric pressure chemical ionization (APCI).[2] This is because ESI is more sensitive to competition for charge and surface activity in the ESI droplet, which can be influenced by co-eluting matrix components. For amphetamine-type substances, which are basic compounds, positive ion ESI is commonly used.
Troubleshooting Guides
Issue 1: Poor peak shape and inconsistent retention times for 2-FEA.
-
Question: My 2-FEA peak is tailing, and the retention time is shifting between injections. What could be the cause and how do I fix it?
-
Answer:
-
Potential Cause 1: Matrix Overload on the Analytical Column: High concentrations of matrix components can accumulate on the column, leading to peak distortion and retention time shifts.
-
Troubleshooting Step: Improve your sample preparation to remove more matrix components. Consider using a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) with a back-extraction step. Diluting the sample prior to injection can also help, but may compromise sensitivity.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH: 2-FEA is a basic compound. If the mobile phase pH is not optimal, it can lead to poor peak shape.
-
Troubleshooting Step: For reversed-phase chromatography, ensure the mobile phase pH is sufficiently low (typically 2-3 units below the pKa of 2-FEA) to keep the analyte in its protonated form. This will improve peak shape and retention.
-
-
Potential Cause 3: Column Degradation: The analytical column may be degrading due to harsh sample matrices or mobile phases.
-
Troubleshooting Step: Use a guard column to protect the analytical column. If the problem persists, replace the analytical column.
-
-
Issue 2: Significant ion suppression observed for 2-FEA.
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Question: I have confirmed significant ion suppression for 2-FEA in my assay. How can I mitigate this?
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Answer:
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Mitigation Strategy 1: Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they reach the mass spectrometer.
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Action: Transition from a simple "dilute-and-shoot" or protein precipitation method to a more selective sample preparation technique like solid-phase extraction (SPE) or supported liquid extraction (SLE). These techniques can provide a much cleaner extract.
-
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Mitigation Strategy 2: Optimize Chromatographic Separation: If the interfering compounds co-elute with 2-FEA, adjusting the chromatography can separate them.
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Action: Modify the gradient profile of your LC method to better resolve 2-FEA from the region of ion suppression. You can identify this region using a post-column infusion experiment.
-
-
Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 2-FEA-d5) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.
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Action: Incorporate a suitable SIL-IS into your method. The ratio of the analyte peak area to the IS peak area will remain constant, thus compensating for the matrix effect and ensuring accurate quantification.
-
-
Issue 3: Inconsistent quantification results across different batches of matrix.
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Question: My quality control samples are failing, and I see a lot of variability in my results when I use different batches of blank blood/urine. What is happening?
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Answer:
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Potential Cause: Lot-to-Lot Variation in Matrix Effects: The composition of biological matrices can vary significantly between individuals and even within the same individual over time. This can lead to different degrees of matrix effects in different batches of blank matrix used for calibrators and QCs.
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Troubleshooting Step 1: Matrix Matching: Whenever possible, use a matrix for your calibrators and quality controls that is as closely matched to your study samples as possible. If analyzing postmortem blood, for example, use postmortem blood for your standards.
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Troubleshooting Step 2: Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the most effective way to compensate for variable matrix effects. The internal standard will track the analyte's response, regardless of the degree of suppression or enhancement in a particular sample.
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Troubleshooting Step 3: Evaluate Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.
-
-
Quantitative Data on Matrix Effects
Due to the limited availability of published data specifically for 2-fluoroethamphetamine, the following table presents matrix effect and recovery data for a structurally related novel psychoactive substance, 2F-2-oxo-PCE, in postmortem blood. This data is intended to be illustrative of the type of results obtained during a validation study for a similar compound.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 2F-2-oxo-PCE | 10 | 95.2 | 88.7 |
| 100 | 98.1 | 92.3 | |
| 500 | 101.5 | 95.6 |
Data adapted from a validation study on 2F-2-oxo-PCE in postmortem blood.[5]
Experimental Protocols
Solid-Phase Extraction (SPE) for 2-FEA from Human Urine
This protocol is a general guideline and should be optimized for your specific application.
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Sample Pre-treatment:
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To 1 mL of urine, add 10 µL of a 1 µg/mL internal standard solution (e.g., 2-FEA-d5).
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Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
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Vortex for 10 seconds.
-
-
SPE Column Conditioning:
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Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
-
-
Sample Loading:
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Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
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Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
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Dry the cartridge under high vacuum for 5 minutes.
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Wash the cartridge with 2 mL of methanol.
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Dry the cartridge again under high vacuum for 5 minutes.
-
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Elution:
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Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) for 2-FEA from Oral Fluid
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
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To 0.5 mL of oral fluid, add 10 µL of a 1 µg/mL internal standard solution (e.g., 2-FEA-d5).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 2 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-butyl chloride and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of 2-FEA in biological samples.
Caption: A troubleshooting workflow for addressing inaccurate quantification of 2-FEA due to matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. marker-test.de [marker-test.de]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"resolving co-elution issues in 2-FEA analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of 2-Fluoroethamphetamine (2-FEA).
Troubleshooting Guides
Issue: Poor resolution between 2-FEA and its positional isomers (3-FEA, 4-FEA).
Question: My chromatogram shows overlapping peaks for what I suspect are 2-FEA, 3-FEA, and 4-FEA. How can I improve their separation?
Answer: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. To enhance resolution, a multi-step approach to method optimization is recommended.
Initial Steps:
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Confirm Peak Identity: If using mass spectrometry (MS), examine the mass spectra across the peak. Different fragmentation patterns can indicate the presence of multiple, co-eluting compounds. For UV detectors, peak purity analysis can also suggest the presence of more than one compound.
-
Review Your Current Method: Carefully document your current analytical conditions, including the column, mobile phase composition, gradient, temperature, and flow rate.
Troubleshooting Workflow:
Caption: A logical workflow for resolving co-eluting isomers in HPLC.
Strategies for Improving Separation:
-
Mobile Phase Modification:
-
Solvent Type: The choice of organic modifier plays a key role. If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds.
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the analytes, which can significantly impact their retention and selectivity on a reversed-phase column.
-
-
Stationary Phase Selection:
-
Standard C18 Columns: While widely used, a standard C18 column may not provide sufficient selectivity.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity through π-π interactions with the aromatic ring of the FEA isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns are often recommended for separating positional isomers of halogenated compounds due to their unique shape selectivity and dipole-dipole interactions.
-
-
Temperature Optimization: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks.
-
Gradient Optimization: If using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent concentration) to increase the separation time between peaks.
Issue: 2-FEA co-elutes with an unknown matrix component in a biological sample.
Question: I am analyzing 2-FEA in a urine sample, and an unknown peak is co-eluting with my analyte. How can I resolve this?
Answer: Co-elution with matrix components is a common issue in complex samples like urine. The goal is to separate the analyte of interest from the interference.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): A well-chosen SPE sorbent and elution protocol can significantly clean up the sample by removing many interfering compounds. For amphetamine-like substances, mixed-mode cation exchange SPE cartridges are often effective.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and extraction solvent can selectively isolate 2-FEA from matrix components.
-
-
Enhance Chromatographic Selectivity:
-
Follow the same principles as for isomer separation: adjust the mobile phase (solvent type, pH) and consider a different column chemistry (e.g., PFP).
-
-
Utilize a More Selective Detector:
Experimental Workflow for Matrix Co-elution:
References
"stability issues of ortho-fluoroethamphetamine in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ortho-fluoroethamphetamine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is limited published stability data specifically for this compound in solution. Much of the guidance provided below is extrapolated from studies on structurally related compounds, such as amphetamine, methamphetamine, and other fluoroamphetamine derivatives. Researchers should validate the stability of this compound under their specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results Over Time | Degradation of this compound in solution. | Solution Storage: • Store stock solutions at -20°C or -80°C. One study suggests that for some amphetamines, storage at -20°C is adequate for up to one month, while -80°C is recommended for up to six months. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. While some amphetamine derivatives have shown stability over three freeze-thaw cycles, minimizing these cycles is a best practice. • Protect solutions from light by using amber vials or wrapping containers in foil. Solvent Selection: • Use aprotic solvents like DMF or DMSO for long-term storage if compatible with your experimental design. • If aqueous buffers are necessary, prepare fresh solutions before each experiment. pH Considerations: • Maintain a neutral to slightly acidic pH if possible. While not specific to this compound, some amphetamines show increased stability at a pH around 6. |
| Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, GC-MS) | Formation of degradation products. | • Characterize Degradants: Attempt to identify the unknown peaks using mass spectrometry to understand the degradation pathway. Potential degradation could involve oxidation of the ethylamino group or modifications to the phenyl ring. • Control for Oxidation: If oxidative degradation is suspected, degas solvents and consider adding an antioxidant, if compatible with the experiment. • Control for Photodegradation: Compare samples exposed to light with those kept in the dark to determine if the unknown peaks are a result of photodegradation. |
| Precipitation of the Compound from Solution | Poor solubility or change in solvent composition/temperature. | • Verify Solubility: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. Published solubilities include DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, Methanol: 1 mg/ml, and PBS (pH 7.2): 10 mg/ml.[1] • Temperature Effects: If working with solutions at different temperatures, be aware that solubility can decrease at lower temperatures. • Solvent Evaporation: Ensure containers are tightly sealed to prevent solvent evaporation, which would increase the concentration of the compound. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound hydrochloride is reported to be stable for at least 5 years when stored at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in solvents like DMF or DMSO. For aqueous solutions, PBS (pH 7.2) can be used. To avoid degradation, it is best to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. One source suggests that solutions stored at -20°C should be used within one month, and those at -80°C within six months.[1][2]
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is unavailable, related amphetamine compounds are known to undergo photodegradation. Therefore, it is a good laboratory practice to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Stability in Different Solvents and Conditions
Q4: What is the stability of this compound in aqueous solutions?
A4: There is no specific data on the stability of this compound in aqueous solutions. However, amphetamine-like compounds can be susceptible to degradation in aqueous environments, potentially through oxidation. The stability can be influenced by pH, temperature, and the presence of other reactive species. For critical applications, it is advisable to use freshly prepared aqueous solutions.
Q5: How does pH affect the stability of this compound in solution?
A5: The effect of pH on the stability of this compound has not been specifically studied. For amphetamines in general, pH can influence their stability. For instance, at a pH of 9.1 and above, periodate-mediated transformation of methamphetamine to amphetamine has been observed.[3] It is recommended to control and monitor the pH of your solutions, especially for long-term experiments.
Q6: Are there any known degradation products of this compound?
A6: There are no published studies identifying the specific degradation products of this compound. Based on the structure, potential degradation pathways could include N-de-ethylation to form 2-fluoroamphetamine, oxidation of the ethyl group, or hydroxylation of the aromatic ring.
Experimental Protocols
General Protocol for Assessing Solution Stability (Hypothetical)
This protocol is a general guideline for assessing the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound hydrochloride.
-
Dissolve it in the desired solvent (e.g., PBS pH 7.2, 50% ethanol/water) to a known concentration (e.g., 1 mg/mL).
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass vials).
-
Divide the vials into different storage condition groups (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature if frozen.
-
-
Analytical Measurement:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Monitor for the appearance of any new peaks that could indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common threshold for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for a typical stability study of a compound in solution.
Caption: Plausible degradation pathways for this compound.
References
- 1. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine: an improved procedure for accurate quantitation of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Fluoroethamphetamine (2-FEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-fluoroethamphetamine (2-FEA) during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-FEA during analytical procedures?
While specific degradation pathways for 2-fluoroethamphetamine (2-FEA) are not extensively documented in the literature, based on the analysis of structurally similar compounds like amphetamines and synthetic cathinones, the primary degradation routes are likely to be thermal degradation, oxidation, and pH-dependent hydrolysis.[1][2] During GC-MS analysis, the high temperatures of the injection port can lead to the breakdown of the molecule.[1] In solution, the stability of 2-FEA can be influenced by the pH, with acidic or basic conditions potentially catalyzing hydrolysis.[3][4] Exposure to light and air can also induce oxidative degradation.
Q2: How should 2-FEA analytical standards and samples be stored to ensure stability?
To minimize degradation, 2-FEA standards and samples should be stored in airtight, light-resistant containers at low temperatures, preferably at -20°C or below for long-term storage.[5] For working solutions, refrigeration at 2-8°C is recommended. Solutions should be prepared in high-purity solvents and, if necessary, purged with an inert gas like nitrogen or argon to remove oxygen and prevent oxidation. The pH of aqueous samples should be maintained in a neutral range to avoid acid or base-catalyzed hydrolysis.[3]
Q3: What are the common signs of 2-FEA degradation in my analytical results?
Degradation of 2-FEA can manifest in several ways in your analytical data:
-
Appearance of unexpected peaks: These may correspond to degradation products.
-
Reduced peak area/height of the 2-FEA peak: This indicates a loss of the parent compound.
-
Poor peak shape (tailing or fronting): This can be caused by the interaction of the analyte with active sites in the chromatographic system, which can be exacerbated by degradation.[6][7]
-
Inconsistent quantitative results: Poor reproducibility between injections or batches is a strong indicator of sample instability.
Q4: Is derivatization necessary for the GC-MS analysis of 2-FEA?
Derivatization of 2-FEA prior to GC-MS analysis is highly recommended. Amphetamine-type compounds can exhibit poor peak shape and are susceptible to thermal degradation in the GC inlet.[8][9] Derivatization with agents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can improve the thermal stability and chromatographic behavior of 2-FEA, leading to sharper peaks and more reliable quantification.[10][11]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column: The amine group of 2-FEA can interact with silanol groups in the liner or column, causing tailing.[6][12] | - Use a deactivated inlet liner, preferably with glass wool to aid vaporization.[12] - Trim the first few centimeters of the analytical column. - Consider derivatization to block the active amine group.[9] |
| Loss of Sensitivity / Low Peak Response | Thermal degradation in the inlet: High inlet temperatures can cause 2-FEA to break down.[1] | - Optimize the inlet temperature; start with a lower temperature (e.g., 230°C) and gradually increase if necessary. - Use a pulsed splitless or split injection to minimize the residence time in the hot inlet. - Ensure the use of a properly deactivated liner.[8] |
| Adsorption: The analyte may be adsorbing to active sites in the system.[12] | - Check for and replace any contaminated or non-inert components in the flow path (e.g., septum, liner, ferrules). - Derivatize the sample to reduce its polarity and activity.[11] | |
| Split Peaks | Improper injection technique or solvent mismatch: Can lead to poor sample focusing on the column.[6] | - Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent. - Use a solvent that is compatible with the stationary phase of the column. - Check the column installation and ensure a clean, square cut. |
| Inconsistent Results | Sample degradation in the autosampler: Samples may degrade over time if left at room temperature. | - Use cooled autosampler trays if available. - Prepare fresh dilutions of standards and samples before each run. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | Co-eluting matrix components: Other compounds in the sample extract can interfere with the ionization of 2-FEA.[13][14][15] | - Improve sample preparation with a more selective extraction method (e.g., solid-phase extraction). - Optimize the chromatographic separation to resolve 2-FEA from interfering compounds. - Use a stable isotope-labeled internal standard for 2-FEA to compensate for matrix effects. |
| Poor Peak Shape | Secondary interactions with the stationary phase: The basic nature of 2-FEA can lead to interactions with residual silanols on C18 columns.[16] | - Use a column with end-capping or a phenyl-hexyl stationary phase, which can provide better peak shape for basic compounds.[17] - Adjust the mobile phase pH with a small amount of formic acid or ammonium formate to ensure the analyte is consistently protonated. |
| In-source Fragmentation/Degradation | High source temperature or cone voltage: Can cause the molecule to fragment before mass analysis. | - Optimize the ion source parameters (temperature, cone/fragmentor voltage) to maximize the signal of the precursor ion and minimize fragmentation. |
| Analyte Instability in Solution | pH-dependent hydrolysis: 2-FEA may be unstable at very high or low pH.[3][4] | - Prepare stock solutions and mobile phases in a pH range of 4-7. - Avoid prolonged storage of samples in highly acidic or basic conditions. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-FEA with Derivatization
1. Sample Preparation (Derivatization with TFAA):
- Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen at room temperature.
- Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
- Cap the vial and heat at 70°C for 20 minutes.
- Allow the vial to cool to room temperature.
- Evaporate the solution to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for injection.
2. GC-MS Parameters:
- Inlet: Splitless, 250°C
- Liner: Deactivated, single taper with glass wool
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
- Oven Program:
- Initial temperature: 80°C, hold for 1 min
- Ramp: 15°C/min to 280°C
- Hold: 5 min at 280°C
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Quadrupole: 150°C
- Mode: Electron Ionization (EI) at 70 eV, full scan (m/z 40-500) or Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of 2-FEA
1. Sample Preparation (Protein Precipitation):
- To 100 µL of biological fluid (e.g., plasma, urine), add 300 µL of acetonitrile containing an internal standard.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
- Reconstitute in 100 µL of mobile phase A.
2. LC-MS/MS Parameters:
- Column: C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Ion Source: Electrospray Ionization (ESI), positive mode
- Ion Spray Voltage: 5500 V
- Source Temperature: 500°C
- Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for 2-FEA and its internal standard.
Visualizations
Caption: General experimental workflow for the analysis of 2-FEA.
Caption: Potential degradation pathways of 2-fluoroethamphetamine.
References
- 1. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. longdom.org [longdom.org]
- 14. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov.tw [fda.gov.tw]
Technical Support Center: Addressing 2-FEA Cross-Reactivity in Immunoassay Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using immunoassay screening for amphetamines and may encounter cross-reactivity with 2-Fluoroamphetamine (2-FEA).
Troubleshooting Guide
This guide addresses common issues encountered during immunoassay screening that may be related to the presence of 2-FEA or other structurally similar compounds.
Issue 1: Unexpected Positive Result for Amphetamines
-
Scenario: A sample that is not expected to contain amphetamines returns a positive result in an initial immunoassay screen.
-
Possible Cause: Cross-reactivity of the immunoassay antibody with a structurally related compound, such as 2-FEA. Immunoassays are susceptible to interference from molecules with similar chemical structures to the target analyte.[1][2]
-
Solution:
-
Review Sample History: Determine if the sample could have been exposed to 2-FEA or other designer amphetamines.
-
Consult Cross-Reactivity Data: Refer to the data table below to understand the potential for 2-FEA to cause a positive result with your specific assay.
-
Perform Confirmatory Testing: A positive immunoassay result should always be considered presumptive.[2] Confirm the result using a more specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods can definitively identify and quantify the specific compounds present in the sample.
-
Issue 2: Inconsistent Results Between Different Immunoassay Kits
-
Scenario: The same sample tests positive on one amphetamine immunoassay kit but negative on another.
-
Possible Cause: Different immunoassay kits utilize different antibodies with varying degrees of specificity and cross-reactivity profiles.[1] One assay may have a higher affinity for 2-FEA than another.
-
Solution:
-
Check Manufacturer's Inserts: Review the package inserts for both immunoassay kits to compare their documented cross-reactivity with other compounds.
-
Refer to Published Studies: Consult literature that compares the performance of different immunoassay kits for the detection of designer drugs. The provided data table is an example of such a study.
-
Utilize Confirmatory Testing: As with any positive or discrepant result, confirmatory testing with GC-MS or LC-MS/MS is essential to determine the true composition of the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is 2-FEA and why does it cross-react with amphetamine immunoassays?
2-Fluoroamphetamine (2-FEA) is a stimulant drug from the amphetamine family. It is structurally very similar to amphetamine, with the only difference being a fluorine atom attached to the phenyl ring. This structural similarity is the primary reason for cross-reactivity in immunoassays. The antibodies used in these assays are designed to bind to the core amphetamine structure, and they may also recognize and bind to 2-FEA, leading to a positive result.
Q2: How can I minimize the risk of false-positive results due to 2-FEA cross-reactivity?
While it is not possible to completely eliminate the risk of cross-reactivity with screening immunoassays, you can mitigate it by:
-
Selecting an appropriate assay: If you are aware of the potential presence of 2-FEA, choose an immunoassay with lower documented cross-reactivity for this compound, if such data is available.
-
Implementing a robust testing algorithm: Always treat immunoassay results as presumptive and have a clear protocol for confirmatory testing of all positive screens.
Q3: What is the difference between a screening test and a confirmatory test?
-
Screening Test (e.g., Immunoassay): These are rapid and cost-effective tests used to presumptively identify the presence of a drug or drug class. They are highly sensitive but may lack specificity, leading to potential false positives due to cross-reactivity.
-
Confirmatory Test (e.g., GC-MS, LC-MS/MS): These are highly specific and sensitive methods that can definitively identify and quantify the exact substance in a sample. They are used to confirm the results of screening tests.
Data Presentation
The following table summarizes the cross-reactivity of 2-Fluoroamphetamine (2-FA), a closely related compound and often used as a reference for 2-FEA, with several commercial amphetamine immunoassay kits. The data is adapted from Regester et al. (2014), "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits."
| Immunoassay Kit | Target Analyte(s) | Cutoff Concentration (ng/mL) | Concentration of 2-FA Required for Positive Result (ng/mL) |
| CEDIA® DAU Amphetamine/Ecstasy | d-Amphetamine, MDMA | 500 | >100,000 |
| Siemens/Syva® EMIT®II Plus Amphetamines | d-Amphetamine | 500 | >100,000 |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | d-Methamphetamine | 500 | >100,000 |
| Microgenics DRI® Ecstasy Enzyme Assay | MDMA | 500 | >100,000 |
Note: In this particular study, 2-Fluoroamphetamine did not show significant cross-reactivity at the concentrations tested. However, it is important to note that other fluorinated amphetamines may exhibit different cross-reactivity profiles, and new formulations of immunoassays may have different characteristics.
Experimental Protocols
Protocol: Confirmatory Analysis of Presumptive Positive Samples by GC-MS
This protocol provides a general outline for the confirmation of amphetamines, including 2-FEA, in urine samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Calibrate the pH of the urine sample to the appropriate range for the chosen extraction column.
-
Condition a solid-phase extraction (SPE) column with methanol followed by deionized water and a buffer solution.
-
Load the urine sample onto the SPE column.
-
Wash the column with a series of solvents to remove interfering substances.
-
Elute the analytes of interest with an appropriate solvent mixture.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) to improve the chromatographic properties and mass spectral fragmentation of the analytes.
-
Heat the mixture to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized sample into the gas chromatograph.
-
The sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the peaks in the sample chromatogram to those of a certified reference standard for 2-FEA and other amphetamines.
-
Quantify the amount of each substance present by comparing the peak area to a calibration curve.
-
Visualizations
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of ortho-Fluoroethamphetamine Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like ortho-fluoroethamphetamine (2-FEA) presents a significant challenge to forensic and clinical laboratories. The structural similarity of 2-FEA to controlled amphetamines necessitates the development and validation of robust analytical methods to ensure accurate identification and quantification. This guide provides a comparative overview of commonly employed analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. While specific validated method data for this compound is limited in published literature, this guide leverages established methodologies for structurally similar amphetamines as a framework for comparison, offering insights into expected performance and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on various factors including sample matrix, required sensitivity, and the need for isomeric separation. The following tables summarize the typical performance characteristics of these two techniques, based on validated methods for related amphetamine compounds.
Table 1: Performance Characteristics of GC-MS for Amphetamine Analogs
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Bias) | < 15% |
| Precision (%RSD) | < 15% |
| Derivatization | Often required |
Table 2: Performance Characteristics of LC-MS/MS for Amphetamine Analogs
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | < 15% |
| Precision (%RSD) | < 10% |
| Derivatization | Generally not required |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS, adapted from established methods for amphetamine analysis.
GC-MS with Derivatization
1. Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., d5-amphetamine).
-
Adjust the pH to >11 with NaOH.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).
-
Heat at 70°C for 20 minutes.
-
Cool and inject 1 µL into the GC-MS.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-450
LC-MS/MS without Derivatization
1. Sample Preparation (Serum/Plasma):
-
To 100 µL of serum/plasma, add an internal standard (e.g., d11-amphetamine).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant 1:10 with mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound and its internal standard would need to be determined.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS methodologies.
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS generally offers higher sensitivity and specificity and often requires simpler sample preparation. However, GC-MS remains a robust and widely available technique, particularly when coupled with appropriate derivatization methods to enhance chromatographic performance and enable the differentiation of isomers. The selection of the most suitable method will depend on the specific requirements of the laboratory and the analytical question at hand. The protocols and performance data presented in this guide, while based on related compounds, provide a solid foundation for the development and validation of analytical methods for this compound. It is imperative that any method is fully validated in-house to ensure it is fit for its intended purpose.
A Comparative Pharmacological Guide: Ortho-Fluoroethamphetamine vs. Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of methamphetamine and the emerging designer drug, ortho-fluoroethamphetamine (also known as 2-fluoroethamphetamine or 2-FEA). While extensive data exists for methamphetamine, research on this compound is limited. This document summarizes the available experimental data and provides context based on related fluorinated amphetamines.
Overview of Pharmacological Effects
Methamphetamine is a potent central nervous system stimulant that primarily acts as a releasing agent of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][2][3] This action leads to increased alertness, energy, and euphoria, but also carries a high potential for addiction and neurotoxicity.[4][5]
This compound is a structural analog of methamphetamine, with a fluorine atom substituted at the ortho position of the phenyl ring. While direct comparative studies are scarce, its chemical similarity suggests a comparable mechanism of action as a monoamine releaser. The fluorine substitution is known to alter the lipophilicity and metabolic stability of compounds, which can, in turn, affect their potency, duration of action, and side-effect profile.[6] Studies on the related compound, 3-fluoroethamphetamine (3-FEA), indicate it functions as a releasing agent for norepinephrine, dopamine, and serotonin.[7][8]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for methamphetamine. Due to a lack of published research, corresponding data for this compound is not available.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity (Ki, nM) | Reference |
| Methamphetamine | σ1 | 2,000 | [9] |
| σ2 | 47,000 | [9] | |
| This compound | σ1 | Data not available | |
| σ2 | Data not available |
Table 2: Neurotransmitter Release Potency
| Compound | Neurotransmitter | EC50 for Release (nM) | Reference |
| Methamphetamine | Dopamine | Data varies by study | |
| Norepinephrine | Data varies by study | ||
| Serotonin | Data varies by study | ||
| This compound | Dopamine | Data not available | |
| Norepinephrine | Data not available | ||
| Serotonin | Data not available |
Table 3: In Vivo Effects
| Effect | Methamphetamine | This compound | Reference |
| Locomotor Activity | Dose-dependent increase | Likely a dose-dependent increase, but detailed studies are lacking. A study on 2-fluoroamphetamine showed an initial increase followed by sedative effects.[2][10] | [5] |
| Cardiovascular Effects | Increased heart rate and blood pressure | Data not available. Other fluoroamphetamines have been associated with severe cardiovascular adverse effects. | [2] |
| Neurotoxicity | Neurotoxic to dopaminergic and serotonergic neurons at high doses | Data not available | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for monoamine-releasing agents and a general workflow for an in vitro neurotransmitter release assay.
Experimental Protocols
a. Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., human brain cortex for sigma receptors) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (e.g., methamphetamine).
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
b. In Vitro Neurotransmitter Release Assay
Objective: To measure the potency (EC50) of a compound to induce the release of neurotransmitters from cells.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses or is transfected to express the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) or a fluorescent substrate that is a substrate for the transporter.
-
Wash: Gently wash the cells to remove the excess extracellular substrate.
-
Stimulation: Add varying concentrations of the test compound (e.g., methamphetamine or this compound) to the cells.
-
Sample Collection: At specified time points, collect the extracellular medium (supernatant).
-
Quantification: Measure the amount of released radiolabeled neurotransmitter or the fluorescence of the released substrate in the supernatant.
-
Data Analysis: Plot the amount of neurotransmitter released as a function of the test compound concentration to determine the EC50 value.
Discussion and Future Directions
The pharmacological profile of methamphetamine is well-characterized, highlighting its potent monoamine-releasing properties that underlie its stimulant and reinforcing effects. In contrast, there is a significant knowledge gap regarding the specific pharmacological effects of this compound.
Based on structure-activity relationships of fluorinated amphetamines, it is hypothesized that this compound acts as a monoamine releaser. The position of the fluorine atom on the phenyl ring can significantly influence the potency and selectivity for different monoamine transporters. For instance, studies on positional isomers of fluoromethamphetamine have shown variations in their locomotor stimulant effects.
To provide a comprehensive comparison, further research on this compound is crucial. Key experimental data needed includes:
-
Receptor Binding Assays: To determine its affinity for monoamine transporters (DAT, NET, SERT) and other potential targets like sigma receptors.
-
In Vitro Neurotransmitter Release Assays: To quantify its potency and efficacy as a dopamine, norepinephrine, and serotonin releasing agent.
-
In Vivo Behavioral Studies: To characterize its stimulant, reinforcing, and potential neurotoxic effects in animal models.
-
Metabolism and Pharmacokinetic Studies: To understand its duration of action and potential for drug-drug interactions.
By generating these data, the scientific community can better understand the pharmacological profile of this compound and its potential risks and abuse liability relative to methamphetamine.
References
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacology and Toxicology of Amphetamine-Type Stimulants [mdpi.com]
- 5. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 7. Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Fluoroethamphetamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of 2-FEA, 3-FEA, and 4-FEA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and informational purposes only. These compounds are research chemicals and are not approved for human consumption.
This guide provides a comparative analysis of the pharmacological properties of three positional isomers of fluoroamphetamine (FA): 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). The nomenclature "FEA" can be ambiguous, sometimes referring to fluoroethylamphetamines. However, in the context of a comparative analysis of positional isomers, this guide will focus on the fluoroamphetamine series. The objective is to present the available data on their chemical structures, receptor binding profiles, and functional activities to aid researchers in understanding their potential as pharmacological tools.
Introduction
Substituted amphetamines are a class of compounds known for their stimulant and psychoactive effects, primarily mediated through their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The addition of a fluorine atom to the phenyl ring of amphetamine can significantly alter its pharmacological profile, including its potency and selectivity for these transporters. The position of the fluorine atom (ortho, meta, or para) is a key determinant of these properties. This guide synthesizes the available scientific information on 2-FA, 3-FA, and 4-FA to facilitate a comparative understanding.
Chemical Structures
The chemical structures of 2-FA, 3-FA, and 4-FA are presented below. They are positional isomers with the molecular formula C₉H₁₂FN, differing only in the position of the fluorine atom on the phenyl ring.
| Compound | Chemical Structure |
| 2-Fluoroamphetamine (2-FA) |
ngcontent-ng-c4139270029="" class="ng-star-inserted">[1][2][3][4] |
| 3-Fluoroamphetamine (3-FA) |
[5][6] |
| 4-Fluoroamphetamine (4-FA) |
|
Pharmacological Data
Quantitative in vitro data for 2-FA and 3-FA is limited in the publicly available scientific literature. In contrast, 4-FA has been more extensively characterized. The following tables summarize the available quantitative and qualitative data.
Table 1: In Vitro Monoamine Transporter Activity
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 2-Fluoroamphetamine (2-FA) | Primarily a dopamine and norepinephrine releasing agent (qualitative)[7] | Primarily a dopamine and norepinephrine releasing agent (qualitative)[7] | Minimal to no activity (anecdotal)[8] |
| 3-Fluoroamphetamine (3-FA) | Releasing agent; selective for dopamine over serotonin (qualitative)[6][9] | Releasing agent (qualitative)[6] | Lower activity compared to dopamine (qualitative)[6] |
| 4-Fluoroamphetamine (4-FA) | Release (EC₅₀): 200 nMReuptake Inhibition (IC₅₀): 770 nM | Release (EC₅₀): 37 nMReuptake Inhibition (IC₅₀): 420 nM | Release (EC₅₀): 730 nMReuptake Inhibition (IC₅₀): 6800 nM |
EC₅₀ (Half-maximal effective concentration) for neurotransmitter release indicates the concentration of the compound that elicits 50% of the maximal release. A lower EC₅₀ value indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the concentration of the compound that inhibits 50% of the transporter's reuptake activity. A lower IC₅₀ value indicates greater potency.
Table 2: Other In Vitro and In Vivo Data
| Compound | Receptor Binding (Kᵢ) | Other Pharmacological Data | In Vivo Data (Rodent) |
| 2-Fluoroamphetamine (2-FA) | Data not available | Data not available | Anorexiant dose (ED₅₀): 15 mg/kg (rat)Analgesic dose (ED₅₀): 20 mg/kg (mouse)LD₅₀: 100 mg/kg (mouse, i.p.)[10] |
| 3-Fluoroamphetamine (3-FA) | Data not available | Plasma half-life: ~91 minutes (rat)[6] | Locomotor stimulant[6] |
| 4-Fluoroamphetamine (4-FA) | 5-HT₂A: 11,300 nM5-HT₂C: 7,800 nM | MAO-A Inhibition (IC₅₀): 16,000 nM | Produces stimulant and entactogenic effects. |
Kᵢ (Inhibition constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of any other competing ligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Detailed experimental protocols for the specific fluoroamphetamine compounds are not consistently available. However, the data presented are typically generated using standard in vitro and in vivo pharmacological assays.
In Vitro Receptor Binding and Functional Assays
-
Receptor Binding Assays: These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter. A common method is a competitive radioligand binding assay. In this assay, a radiolabeled ligand with known affinity for the target is incubated with a preparation of cells or membranes expressing the target protein. The ability of the test compound (e.g., 2-FA, 3-FA, or 4-FA) to displace the radioligand is measured at various concentrations. The data is then used to calculate the Kᵢ value.
-
Neurotransmitter Release and Reuptake Assays: These functional assays measure the effect of a compound on the activity of monoamine transporters.
-
Release Assays (EC₅₀): Cells expressing the transporter of interest (DAT, NET, or SERT) are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine). The cells are then exposed to different concentrations of the test compound, and the amount of radiolabeled neurotransmitter released into the extracellular medium is measured. The EC₅₀ value is the concentration of the compound that produces 50% of the maximum possible release.
-
Reuptake Inhibition Assays (IC₅₀): These assays measure the ability of a compound to block the reuptake of a neurotransmitter from the extracellular space. Cells expressing the transporter are incubated with a radiolabeled neurotransmitter and varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the IC₅₀ value is the concentration of the test compound that inhibits this uptake by 50%.
-
In Vivo Behavioral and Physiological Assays
-
Locomotor Activity: Rodents are placed in an open field, and their movement is tracked automatically. Stimulant compounds typically increase locomotor activity.
-
Anorexiant Effects: The food intake of animals is measured after administration of the test compound.
-
Analgesic Effects: The response of an animal to a painful stimulus (e.g., tail-clamp) is measured to assess the compound's pain-relieving properties.
-
Lethal Dose (LD₅₀): This is the dose of a substance that is lethal to 50% of a test population.
Signaling Pathways and Experimental Workflows
Monoamine Releaser Signaling Pathway
The primary mechanism of action for amphetamine and its analogs is the reversal of monoamine transporter function, leading to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin. This process is complex and involves several steps within the presynaptic neuron.
Caption: General signaling pathway for a monoamine releasing agent like a fluoroamphetamine.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligam binding assay.
Comparative Analysis and Discussion
The available data, although incomplete for 2-FA and 3-FA, allows for a preliminary comparative analysis.
-
4-FA appears to be a potent releaser at all three monoamine transporters, with a preference for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT). Its activity as a reuptake inhibitor is less potent than its releasing activity. The significant serotonin-releasing properties of 4-FA are thought to contribute to its reported entactogenic effects.
-
3-FA is qualitatively described as a releasing agent with selectivity for dopamine and norepinephrine over serotonin[6]. This suggests that its subjective effects may be more classically stimulant-like compared to 4-FA, with fewer entactogenic or serotonergic qualities. The lack of quantitative data makes a direct potency comparison with 4-FA difficult.
-
2-FA is anecdotally reported to be a dopamine and norepinephrine releasing agent with minimal serotonergic activity[7][8]. This profile would suggest a pharmacological activity focused on stimulation and increased focus, which aligns with some user reports. The available in vivo data in rodents indicates classic stimulant-like effects such as anorexia[10].
The positional isomers of fluoroamphetamine exhibit distinct, though incompletely characterized, pharmacological profiles. 4-FA is a relatively non-selective monoamine releasing agent, while 2-FA and 3-FA appear to be more selective for the catecholamine (dopamine and norepinephrine) transporters. The position of the fluorine atom on the phenyl ring is a critical determinant of the interaction with monoamine transporters.
For the research community, this comparison highlights the need for further in vitro characterization of 2-FA and 3-FA to provide a complete quantitative understanding of their structure-activity relationships. Such studies would be invaluable for developing more selective pharmacological tools to probe the function of the monoamine systems and for understanding the diverse effects of substituted amphetamines. Researchers should exercise caution in interpreting the limited available data and are encouraged to perform their own comprehensive characterizations.
References
- 1. 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoroamphetamine [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 7. tripsitter.com [tripsitter.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Amphetamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral effects of fluorinated amphetamine analogs, focusing on the positional isomers 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). The structure-activity relationship (SAR) is explored by examining how the position of the fluorine atom on the phenyl ring influences their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Data Presentation: Monoamine Transporter Activity
The primary mechanism of action of amphetamines involves the release of monoamine neurotransmitters and inhibition of their reuptake.[1] The potency of fluorinated amphetamines as monoamine releasers is significantly influenced by the position of the fluorine substituent on the phenyl ring. The following table summarizes the in vitro potencies (EC50 values) for dopamine and serotonin release by 3-FA and 4-FA.
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | DA/5-HT Potency Ratio | Reference |
| d-Amphetamine | 24.6 | 3630 | 147.6 | [2] |
| 3-Fluoroamphetamine (3-FA) | 24 | 1937 | 80.7 | [2] |
| 4-Fluoroamphetamine (4-FA) | 52 | 53 | 1.0 | [2] |
EC50 values represent the concentration of the drug that elicits a half-maximal release of the respective neurotransmitter.
Key Observations:
-
Dopamine Release: 3-FA is a potent dopamine releaser, with a potency similar to d-amphetamine. 4-FA is also a potent dopamine releaser, though slightly less so than d-amphetamine and 3-FA.[2]
-
Serotonin Release: The most striking difference lies in their potency as serotonin releasers. 4-FA is a much more potent serotonin releaser than 3-FA and d-amphetamine.[2] The fluorine substitution at the para position dramatically increases serotonergic activity.
-
DA/5-HT Potency Ratio: The ratio of dopamine to serotonin releasing potency highlights the pharmacological differences. 4-FA has a balanced profile, suggesting effects that are a hybrid of traditional stimulants and entactogens, while 3-FA maintains a more dopamine-selective profile, similar to d-amphetamine.[2]
In Vivo Effects: Locomotor Activity and Neurotransmitter Levels
In vivo studies in rats using microdialysis have provided further insights into the effects of these compounds on brain neurochemistry and behavior.
| Compound (Dose) | Peak Increase in Nucleus Accumbens DA | Peak Increase in Nucleus Accumbens 5-HT | Locomotor Activity (Ambulation) | Reference |
| 3-Fluoroamphetamine (3 mg/kg, i.v.) | ~1400% of baseline | ~600% of baseline | High | [2] |
| 4-Fluoroamphetamine (3 mg/kg, i.v.) | ~500% of baseline | ~2400% of baseline | Moderate | [2] |
Key Observations:
-
Dopamine vs. Serotonin Levels: 3-FA produces a significantly greater increase in extracellular dopamine in the nucleus accumbens compared to 4-FA. Conversely, 4-FA leads to a much more pronounced elevation of extracellular serotonin.[2]
-
Locomotor Activity: The higher dopamine release induced by 3-FA correlates with a greater stimulant effect on locomotor activity. The potent serotonin release by 4-FA is thought to dampen its stimulant effects on forward locomotion.[2]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter are prepared from cultured cells (e.g., HEK293) or brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., 2-FA, 3-FA, 4-FA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes (nerve terminals).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents by homogenization and differential centrifugation.
-
Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.
-
Termination of Uptake: The uptake process is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Mandatory Visualizations
Signaling Pathway: Amphetamine Action at the Dopamine Transporter
Caption: Mechanism of amphetamine-induced dopamine efflux.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Structure-Activity Relationship of Fluorinated Amphetamines
Caption: Influence of fluorine position on amphetamine activity.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Fluoroethamphetamine (2-FEA)
This guide provides a comparative overview of analytical methods for the quantification of 2-fluoroethamphetamine (2-FEA), a synthetic stimulant of the amphetamine class. The information presented is intended for researchers, scientists, and drug development professionals. While direct cross-validation studies for 2-FEA are not extensively published, this guide draws upon established methodologies for the analysis of structurally similar fluorinated amphetamines and related compounds. The objective is to provide a framework for selecting and validating appropriate analytical techniques.
Introduction to 2-FEA Analysis
The accurate quantification of 2-FEA is crucial in forensic toxicology, clinical research, and for understanding its pharmacokinetic and pharmacodynamic properties. The primary analytical techniques employed for the quantification of amphetamine-type substances are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.
Comparative Analysis of Quantification Methods
The choice of analytical method often depends on the specific requirements of the study, including the sample matrix, the required limit of detection, and the available instrumentation. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS for the analysis of amphetamine-like substances.
Table 1: Comparison of GC-MS and LC-MS/MS for 2-FEA Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Direct analysis of non-volatile and thermally labile compounds is possible. |
| Sensitivity | Generally good, with Limits of Detection (LOD) in the low ng/mL range.[1] | Typically offers higher sensitivity, with LODs in the sub-ng/mL to pg/mL range.[2][3] |
| Selectivity | High, especially with selected ion monitoring (SIM).[1] | Very high due to the use of multiple reaction monitoring (MRM).[4] |
| Sample Preparation | Often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization.[1] | Typically involves protein precipitation or SPE, with no derivatization required.[4] |
| Run Time | Generally longer due to chromatographic separation and derivatization steps. | Can offer faster analysis times with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be significantly affected by matrix components, requiring careful method development and use of internal standards. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible quantification. Below are representative methodologies for GC-MS and LC-MS/MS analysis of amphetamine-related compounds, which can be adapted for 2-FEA.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of amphetamines in oral fluid, which can be adapted for other biological matrices.[1]
1. Sample Preparation & Extraction:
-
To 0.5 mL of the sample (e.g., oral fluid, urine), add an internal standard.
-
Alkalinize the sample with a suitable base (e.g., 0.1 N NaOH).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent. Common agents for amphetamines include heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA).[1]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[1]
-
Cool and inject the derivatized sample into the GC-MS system.
3. GC-MS Conditions: [1]
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 minutes), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods used for the analysis of 2-fluoromethamphetamine (2-FMA) and its metabolites in urine.[2][3]
1. Sample Preparation:
-
To a urine sample, add an internal standard.
-
For a simple "dilute-and-shoot" method, dilute the sample with the initial mobile phase.
-
For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 2-FEA and its internal standard.
Method Validation Parameters
For a comprehensive cross-validation, the following parameters should be assessed for each method. The table below provides typical performance data for the analysis of amphetamine-like compounds.
Table 2: Typical Validation Parameters for Amphetamine Quantification Methods
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL[1] | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the GC-MS and LC-MS/MS quantification of 2-FEA.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of Ortho-, Meta-, and Para-Fluoroethamphetamine
A comprehensive review of the current, albeit limited, scientific understanding of the neurotoxic potential of 2-fluoroethamphetamine (2-FEA), 3-fluoroethamphetamine (3-FEA), and 4-fluoroethamphetamine (4-FEA).
Introduction
Fluoroethamphetamine isomers have emerged as recreationally used psychoactive substances, yet a thorough understanding of their comparative neurotoxicity remains largely uncharted in scientific literature. This guide synthesizes the available, though sparse, information to offer a comparative overview for researchers, scientists, and drug development professionals. The neurotoxic potential of these compounds is inferred from the established mechanisms of related amphetamines and the specific pharmacology of each isomer. Direct comparative studies with quantitative data are notably absent, necessitating a qualitative and structure-activity relationship (SAR) based assessment.
The primary mechanism of neurotoxicity for amphetamine-related compounds involves the disruption of monoamine neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT).[1] This disruption can lead to oxidative stress, mitochondrial dysfunction, excitotoxicity, and neuroinflammation, ultimately resulting in damage to dopaminergic and serotonergic nerve terminals.[1] The position of the fluorine atom on the phenyl ring of fluoroethamphetamine is expected to modulate the affinity and activity of these compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby influencing their specific neurotoxic profiles.[2]
Pharmacological Profiles and Inferred Neurotoxicity
While direct comparative neurotoxicity data is unavailable, the pharmacological profiles of each isomer offer insights into their potential for harm.
-
Ortho-Fluoroethamphetamine (2-FEA): Information on the specific pharmacology of 2-FEA is limited. Anecdotal reports suggest its effects are subtle, with some users noting potential serotonergic activity.[3] Its neurotoxic profile is the least understood of the three isomers. Based on general amphetamine neurotoxicity, it is plausible that 2-FEA exhibits some level of dopaminergic neurotoxicity.
-
Meta-Fluoroethamphetamine (3-FEA): 3-FEA is described as a releasing agent of norepinephrine, dopamine, and serotonin.[4][5] Studies in mice have shown that withdrawal from 3-FEA can induce hyperactivity and depression-like behaviors, suggesting significant effects on the central nervous system.[4][5] The balanced action on both dopamine and serotonin systems could imply a neurotoxic profile that encompasses both dopaminergic and serotonergic neurons.
-
Para-Fluoroethamphetamine (4-FEA): The para-substituted isomer, 4-fluoroamphetamine (4-FA), a closely related compound, is known to be a potent serotonin releaser.[6] This characteristic suggests that 4-FEA may also have a significant impact on the serotonergic system. Amphetamines with strong serotonergic activity are often associated with a risk of serotonin syndrome, a potentially life-threatening condition characterized by an excess of serotonin.[7][8] Chronic use of potent serotonin releasers can also lead to long-term depletion of serotonin and damage to serotonergic neurons.
Putative Mechanisms of Neurotoxicity
The neurotoxicity of fluoroethamphetamine isomers is likely mediated by mechanisms similar to those established for methamphetamine and other substituted amphetamines. These include:
-
Oxidative Stress: The metabolism of amphetamines can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components, including neurons.[9]
-
Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to decreased ATP production and increased apoptosis (programmed cell death).
-
Excitotoxicity: Excessive release of neurotransmitters, particularly glutamate, can lead to overstimulation of neurons and subsequent cell death.
-
Neuroinflammation: Amphetamine use can trigger an inflammatory response in the brain, involving the activation of microglia and astrocytes, which can contribute to neuronal damage.
A study on the related compound 3-fluoromethamphetamine (3-FMA) demonstrated that its neurotoxicity involves hyperthermia, oxidative stress, and apoptosis, and is mediated by the dopamine D1 receptor.[9] This provides a potential model for understanding the neurotoxic mechanisms of the fluoroethamphetamine isomers.
Data Presentation
Due to the absence of direct comparative studies, a quantitative data table cannot be provided. The following table offers a qualitative summary based on the available information and inferences from related compounds.
| Isomer | Primary Neurotransmitter System(s) Affected (Inferred) | Potential for Dopaminergic Neurotoxicity | Potential for Serotonergic Neurotoxicity | Notes |
| This compound (2-FEA) | Dopaminergic, possibly minor serotonergic | Likely | Unknown, potentially lower than 3-FEA and 4-FEA | Limited data available.[3] |
| Meta-Fluoroethamphetamine (3-FEA) | Dopaminergic, Noradrenergic, and Serotonergic | Likely | Likely | Acts as a releasing agent for all three monoamines.[4][5] |
| Para-Fluoroethamphetamine (4-FEA) | Primarily Serotonergic, also Dopaminergic | Likely | High | Inferred from the known potent serotonin-releasing effects of 4-FA.[6] |
Experimental Protocols
As no direct comparative experimental studies were found, this section outlines a hypothetical experimental protocol for assessing the comparative neurotoxicity of ortho-, meta-, and para-fluoroethamphetamine.
In Vitro Assessment of Neurotoxicity
-
Cell Culture:
-
SH-SY5Y human neuroblastoma cells (for dopaminergic neurotoxicity assessment).
-
RN46A rat raphe nucleus-derived cells (for serotonergic neurotoxicity assessment).
-
-
Drug Exposure:
-
Cells are treated with a range of concentrations of 2-FEA, 3-FEA, and 4-FEA (e.g., 1 µM to 1 mM) for 24 or 48 hours.
-
-
Neurotoxicity Assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Assay: To measure lactate dehydrogenase release, an indicator of cell membrane damage.
-
Reactive Oxygen Species (ROS) Assay: Using a fluorescent probe like DCFDA to quantify intracellular ROS production.
-
Caspase-3/7 Assay: To measure apoptosis.
-
High-Content Imaging: To assess neurite outgrowth and other morphological changes.
-
In Vivo Assessment of Neurotoxicity (Rodent Model)
-
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
-
Drug Administration:
-
Animals are administered with 2-FEA, 3-FEA, or 4-FEA via intraperitoneal (i.p.) injection at various doses. A control group receives saline.
-
-
Behavioral Assessments:
-
Locomotor activity, stereotypy, and tests for anxiety and depression-like behaviors.
-
-
Neurochemical Analysis:
-
Post-mortem analysis of brain tissue (striatum and hippocampus) using high-performance liquid chromatography (HPLC) to measure levels of dopamine, serotonin, and their metabolites.
-
-
Immunohistochemistry:
-
Staining of brain sections for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons and for serotonin transporter (SERT) to assess serotonergic neurons.
-
Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3).
-
Visualizations
Caption: Generalized signaling pathway of amphetamine-induced neurotoxicity.
Caption: A hypothetical workflow for comparing the neurotoxicity of fluoroethamphetamine isomers.
Conclusion
The scientific community currently lacks direct comparative studies on the neurotoxicity of ortho-, meta-, and para-fluoroethamphetamine. This guide provides a qualitative comparison based on the limited available data and established principles of amphetamine neurotoxicity. The position of the fluorine atom likely influences the interaction of these isomers with monoamine transporters, leading to different neurotoxic profiles. It is inferred that 4-FEA may pose a greater risk of serotonergic neurotoxicity, while 3-FEA may have a mixed dopaminergic and serotonergic neurotoxic profile. The neurotoxicity of 2-FEA is the most poorly understood. Rigorous experimental investigation is imperative to quantify the comparative neurotoxicity of these compounds and to inform public health and regulatory bodies about their potential risks.
References
- 1. Amphetamine-related drugs neurotoxicity in humans and in experimental animals: Main mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 8. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Behavioral Comparison of 2-FEA and Amphetamine: A Review of Available Evidence
A direct in vivo behavioral comparison between 2-fluoroamphetamine (2-FEA) and amphetamine is not available in the current scientific literature. While both are structurally related stimulants, research directly contrasting their effects on key behavioral measures such as locomotor activity, drug discrimination, and self-administration in animal models has not been published. This guide, therefore, cannot provide a direct, data-driven comparison as requested.
The absence of such studies prevents the creation of comparative data tables and detailed experimental protocols. However, this report will synthesize available information on the behavioral effects of amphetamine and what is known about fluorinated amphetamine analogues to provide a theoretical framework for potential similarities and differences.
Understanding the Compounds
Amphetamine is a potent central nervous system stimulant. Its mechanism of action primarily involves increasing the levels of dopamine and norepinephrine in the synaptic cleft by promoting their release from presynaptic neurons and blocking their reuptake. This increase in catecholaminergic neurotransmission is responsible for its characteristic stimulant effects, including increased locomotor activity, enhanced arousal, and reinforcing properties.
2-Fluoroamphetamine (2-FEA) is a structural analogue of amphetamine, with a fluorine atom substituted at the second position of the phenyl ring. The addition of a fluorine atom can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its potency, duration of action, and metabolic profile. Anecdotal reports and limited in vitro data suggest that 2-FEA also acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, similar to amphetamine. However, without controlled in vivo studies, the precise behavioral profile of 2-FEA remains uncharacterized.
Theoretical Behavioral Comparison
Based on the known effects of amphetamine and the structural relationship of 2-FEA, a hypothetical comparison can be postulated. It is important to emphasize that the following is speculative and requires experimental validation.
Locomotor Activity
Amphetamine robustly increases locomotor activity in a dose-dependent manner. This is a hallmark of its stimulant properties and is mediated by its effects on the dopaminergic system. It is plausible that 2-FEA would also increase locomotor activity. However, the magnitude and time course of this effect could differ. For instance, a study comparing amphetamine with a different fluorinated analogue, 2-amino-3-fluoro-1-phenylpropane (FAM), found that while both initially increased locomotor activity, FAM produced sedative effects at a later time point, whereas amphetamine's stimulant effects persisted.[1] This highlights the potential for nuanced differences in the behavioral profiles of fluorinated amphetamines.
Drug Discrimination
In drug discrimination paradigms, animals are trained to recognize the subjective effects of a drug. Amphetamine serves as a reliable discriminative stimulus, and other stimulants with similar mechanisms of action typically substitute for it. It is likely that 2-FEA would substitute for amphetamine in drug discrimination studies, suggesting a similar subjective experience. The potency of 2-FEA in this paradigm would provide insight into its relative strength compared to amphetamine.
Self-Administration
The reinforcing effects of a drug, or its abuse potential, are often assessed using self-administration paradigms. Amphetamine is readily self-administered by laboratory animals, indicating its rewarding properties. Given its presumed mechanism of action on the dopamine system, 2-FEA would also likely be self-administered. The pattern and rate of self-administration would offer valuable data on its relative reinforcing efficacy compared to amphetamine.
Signaling Pathways and Experimental Workflow
While specific data for 2-FEA is lacking, the general signaling pathway for amphetamine-like stimulants and a typical experimental workflow for their behavioral comparison are well-established.
General Amphetamine Signaling Pathway
Amphetamines exert their effects by interacting with monoamine transporters, primarily the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Caption: General signaling pathway of amphetamine-like stimulants.
Comparative Behavioral Experiment Workflow
A typical workflow to compare the in vivo behavioral effects of two stimulant compounds would involve a series of standardized tests.
Caption: Workflow for comparing behavioral effects of stimulants.
Conclusion
References
A Comparative Guide to the Pharmacokinetic Profiles of ortho-Fluoroethamphetamine and Methamphetamine
A Critical Note to Researchers: This guide provides a comprehensive overview of the pharmacokinetics of methamphetamine based on available scientific literature. However, a significant lack of peer-reviewed research on the pharmacokinetic properties of ortho-fluoroethamphetamine (2-FEA) prevents a direct, data-driven comparison. The information presented herein for methamphetamine is intended to serve as a benchmark for future studies on related compounds like 2-FEA. Researchers are strongly encouraged to conduct empirical studies to elucidate the pharmacokinetic profile of 2-FEA.
Introduction
Methamphetamine is a potent central nervous system stimulant with a well-documented history of both medical use and abuse.[1] Its pharmacokinetic profile has been extensively studied in humans, providing a robust dataset for understanding its absorption, distribution, metabolism, and excretion. This compound (2-FEA) is a fluorinated analog of ethamphetamine. While anecdotal reports suggest it produces stimulant effects, there is a notable absence of formal pharmacokinetic studies in the scientific literature. This guide summarizes the known pharmacokinetics of methamphetamine and highlights the current knowledge gap regarding 2-FEA.
Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for methamphetamine after oral administration in humans. No equivalent data is available for this compound.
Table 1: Pharmacokinetic Parameters of Methamphetamine in Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 12 hours | [2][3] |
| Peak Plasma Concentration (Cmax) at 10 mg dose | 14.5 - 33.8 µg/L | [2][3] |
| Peak Plasma Concentration (Cmax) at 20 mg dose | 26.2 - 44.3 µg/L | [2][3] |
| Elimination Half-Life (t½) | 6.4 - 15.1 hours | [4] |
| Bioavailability (Oral) | 67.2% | [5] |
| Volume of Distribution (Vd) | 3.24 - 3.73 L/kg | [5] |
| Metabolism | Primarily hepatic (CYP2D6) | [1] |
| Primary Metabolite | Amphetamine | [2][3] |
| Excretion | Primarily renal | [4][6] |
Detailed Pharmacokinetics
Absorption
Methamphetamine: Following oral administration, methamphetamine is readily absorbed from the gastrointestinal tract. Initial detection in plasma occurs within 0.25 to 2 hours.[2][3] The bioavailability of smoked methamphetamine is approximately 90.3%, while the oral bioavailability is around 67.2%.[5]
This compound: No data available.
Distribution
Methamphetamine: Methamphetamine is widely distributed throughout the body.[7] Studies using positron emission tomography (PET) have shown high uptake in the lungs, liver, and brain.[7] The volume of distribution is estimated to be between 3.24 and 3.73 L/kg, indicating extensive tissue distribution.
This compound: No data available.
Metabolism
Methamphetamine: The primary site of methamphetamine metabolism is the liver, with the cytochrome P450 enzyme CYP2D6 playing a major role.[1] The main metabolic pathway is N-demethylation to its active metabolite, amphetamine.[2][3] Other minor metabolites are also formed.
This compound: While no specific studies on the metabolism of 2-FEA have been published, research on a related compound, 2-fluoromethamphetamine (2-FMA), suggests potential metabolic pathways. A study on 2-FMA identified N-hydroxylation and aliphatic hydroxylation as characteristic metabolic routes, in addition to the expected N-demethylation to 2-fluoroamphetamine.[8] It is plausible that 2-FEA undergoes similar metabolic transformations, but this remains to be confirmed through experimental studies.
Figure 1: Simplified metabolic pathway of methamphetamine.
Excretion
Methamphetamine: Methamphetamine and its metabolites are primarily excreted in the urine.[4][6] The rate of excretion is dependent on urinary pH.[6]
This compound: No data available.
Experimental Protocols
The following provides an overview of a typical experimental design for a human pharmacokinetic study of methamphetamine, based on published literature.[2][3][6]
Study Design
A common approach involves a crossover design where healthy human volunteers receive a controlled oral dose of methamphetamine hydrochloride.[2][3] Blood and urine samples are collected at predetermined time points to measure the concentrations of the parent drug and its metabolites.
Sample Collection and Analysis
-
Blood Sampling: Venous blood samples are typically collected in tubes containing an anticoagulant at baseline and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[2][3] Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine Collection: Cumulative urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the amount of drug and metabolites excreted.[6]
-
Analytical Methods: Plasma and urine concentrations of methamphetamine and amphetamine are typically quantified using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Figure 2: General workflow for a human pharmacokinetic study.
Conclusion
The pharmacokinetics of methamphetamine are well-characterized, providing a solid foundation for understanding its effects and for the development of therapeutic interventions. In stark contrast, the scientific community lacks fundamental pharmacokinetic data for this compound. This knowledge gap poses significant challenges for assessing its potential effects, safety profile, and abuse liability. Rigorous scientific investigation into the ADME of 2-FEA is urgently needed to inform researchers, clinicians, and regulatory bodies.
References
- 1. Methamphetamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral methamphetamine and effects of repeated daily dosing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of methamphetamine self-administered to human subjects by smoking S-(+)-methamphetamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
Validating 2-FEA Enantiomer Analysis in Forensic Toxicology: A Comparative Guide
In the evolving landscape of forensic toxicology, the accurate identification and quantification of novel psychoactive substances (NPS) is paramount. Among these, 2-Fluoroethamphetamine (2-FEA) presents a significant analytical challenge due to its chiral nature. Enantiomers of a compound can exhibit different pharmacological and toxicological profiles, making their individual analysis crucial for proper interpretation in forensic casework. This guide provides a comparative overview of analytical methodologies for the validation of 2-FEA enantiomer analysis, aimed at researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
Standard screening techniques in forensic toxicology, such as immunoassays, are often incapable of distinguishing between enantiomers. For amphetamine-type substances, this is a critical limitation as the biological activity can reside predominantly in one enantiomer. Therefore, the development and validation of stereoselective analytical methods are essential for comprehensive forensic toxicological analysis.[1][2]
Comparative Analysis of Analytical Techniques
The separation of 2-FEA enantiomers typically relies on chromatographic techniques. The primary strategies involve creating a chiral environment that allows for the differential interaction of the enantiomers. This can be achieved through three main approaches:
-
Indirect Separation (Chiral Derivatization): In this method, the 2-FEA enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[3]
-
Direct Separation with Chiral Stationary Phases (CSPs): This is a widely used approach where the enantiomers are directly separated on a chromatographic column that has a chiral selector immobilized on the stationary phase.[3][4]
-
Direct Separation with Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[3]
Below is a comparison of common analytical techniques for chiral separation, with performance data drawn from analogous amphetamine-type compounds due to the limited availability of specific 2-FEA enantiomer validation studies.
| Analytical Technique | Principle | Typical Column/Selector | Mobile Phase Example | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization | Indirect separation via diastereomer formation | Standard C18 column | Acetonitrile/Water gradient | 0.1 - 10 ng/mL | High sensitivity, uses standard columns | Requires derivatization step, potential for racemization |
| HPLC with Chiral Stationary Phase (CSP) | Direct separation on a chiral column | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Isocratic or gradient elution with organic solvents and additives | 1 - 25 ng/mL | Direct analysis, wide applicability | CSPs can be expensive and have specific mobile phase requirements |
| Supercritical Fluid Chromatography (SFC) with CSP | Direct separation using supercritical fluid as mobile phase | Similar to HPLC CSPs | Supercritical CO2 with alcohol modifiers | 0.2 - 5 µg/mL[5] | Fast separations, "green" technique | Requires specialized instrumentation |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization | Indirect separation of volatile diastereomers | Standard capillary column (e.g., DB-5) | Helium carrier gas | 1 - 10 ng/mL | High resolution and sensitivity | Requires derivatization and analyte volatility |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are example protocols for key experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting amphetamine-like substances from biological matrices such as urine or blood.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated biological sample (e.g., hydrolyzed urine) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 10% acetonitrile in water).
-
Elution: Elute the analytes with 2 mL of a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for the chosen analytical method.
Chiral Derivatization for GC-MS or HPLC Analysis
Using a chiral derivatizing agent such as (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
-
To the dried sample extract, add 50 µL of a 10 mg/mL solution of MTPA-Cl in a suitable aprotic solvent (e.g., acetonitrile).
-
Add 10 µL of a catalyst such as triethylamine.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in the mobile phase or a suitable solvent for injection.
Visualizing Analytical Workflows and Pathways
Understanding the logical flow of an analytical process and the potential metabolic pathways of a substance is critical.
While specific metabolic pathways for 2-FEA are not well-documented, a hypothetical metabolic pathway can be proposed based on known metabolic routes for amphetamines.
Conclusion
The validation of analytical methods for 2-FEA enantiomer analysis is a critical task in forensic toxicology. While specific data for 2-FEA is emerging, established methods for related amphetamine-type compounds provide a strong foundation for method development and validation. The choice of analytical technique will depend on the available instrumentation, required sensitivity, and sample throughput. Direct analysis using chiral stationary phases with HPLC or SFC offers a streamlined workflow, while indirect methods involving derivatization can provide high sensitivity with more common instrumentation. As the use of 2-FEA and other NPS continues, the development of robust and validated stereoselective analytical methods will remain a key priority for the forensic science community.
References
Receptor Binding Profile of 2-FEA Compared to Other Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of several phenethylamines, with a focus on their interactions with monoamine transporters. Due to a lack of publicly available quantitative binding data for 2-Fluoroethamphetamine (2-FEA), this document focuses on a qualitative description of its likely pharmacological profile based on anecdotal reports and its structural similarity to other phenethylamines. A quantitative comparison is provided for amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), for which experimental data are available.
Introduction to Phenethylamines and their Mechanism of Action
Phenethylamines are a class of psychoactive compounds that share a common chemical structure. Their primary mechanism of action involves the modulation of monoamine neurotransmitters in the brain, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). They primarily exert their effects by interacting with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This interaction can lead to the inhibition of neurotransmitter reuptake and, in many cases, the reversal of transporter function, resulting in an efflux of neurotransmitters into the synaptic cleft.
2-Fluoroethamphetamine (2-FEA): A Profile Under Investigation
2-Fluoroethamphetamine (2-FEA) is a substituted phenethylamine that has emerged as a research chemical. Anecdotal reports from users suggest that it produces stimulant effects, including increased energy, focus, and euphoria. Based on these subjective effects and its structural resemblance to amphetamine, it is hypothesized that 2-FEA primarily acts as a dopamine and norepinephrine reuptake inhibitor and releasing agent, with little to no significant activity at the serotonin transporter. However, to date, there is a notable absence of published in vitro binding affinity studies to quantitatively confirm this proposed mechanism of action. Therefore, a direct quantitative comparison of its receptor binding profile with other phenethylamines is not currently possible.
Quantitative Comparison of Phenethylamine Receptor Binding Profiles
To provide a comparative framework, the following table summarizes the in vitro binding affinities (Ki, nM) of amphetamine, methamphetamine, and MDMA for the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Amphetamine | 34.6 | 7.4 | 1757 |
| Methamphetamine | 24.5 | 13.5 | 1141 |
| MDMA | 385 | 158 | 49 |
Data Interpretation:
-
Amphetamine and Methamphetamine exhibit a strong preference for the norepinephrine and dopamine transporters over the serotonin transporter, consistent with their primary stimulant effects.
-
MDMA displays a significantly higher affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters, which underlies its characteristic entactogenic and empathogenic effects.
Experimental Protocols
The determination of receptor binding affinities is crucial for understanding the pharmacological profile of a compound. The following is a generalized protocol for a radioligand binding assay, a common method used to determine the binding affinity of a test compound to a specific receptor or transporter.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the human monoamine transporter of interest (hDAT, hNET, or hSERT).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound (e.g., 2-FEA, amphetamine).
-
Non-specific binding control (a high concentration of a known ligand for the transporter).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety Operating Guide
Essential Safety & Disposal Protocols for Ortho-fluoroethamphetamine
For Immediate Release
This document provides critical safety and disposal information for research professionals handling ortho-fluoroethamphetamine. The following procedures are designed to ensure the safe management and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment.
Core Safety & Handling Precautions
This compound is a substituted amphetamine and should be handled with the appropriate precautions for a potent psychoactive compound of unknown toxicity. All personnel must adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A standard PPE protocol including a lab coat, nitrile gloves, and safety glasses is mandatory at all times. For procedures with a risk of aerosolization, a properly fitted respirator should be used.
-
Ventilation: All handling of this compound, especially in solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Controlled Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel only.
-
Spill Management: In the event of a spill, the area should be immediately secured. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed, labeled container for disposal. The area should then be decontaminated.
Disposal Procedures for this compound
The primary and preferred method for the disposal of this compound, as with other controlled substances, is through a licensed hazardous waste disposal company that can provide incineration services.[1] For situations requiring immediate chemical neutralization prior to disposal, the following experimental protocol is provided.
Disclaimer: The following chemical degradation protocol is a suggested method based on the general reactivity of substituted amphetamines. It has not been validated for this compound specifically. It is imperative that this procedure is first tested on a small scale in a controlled laboratory environment to ensure its efficacy and safety before being implemented for larger quantities.
Experimental Protocol: Chemical Degradation via Oxidation
This protocol outlines a method for the oxidative degradation of this compound using potassium permanganate, a strong oxidizing agent.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the this compound in a suitable solvent, such as water or a water/acetone mixture, in a beaker or flask. The concentration should be kept low, ideally below 1% by weight.
-
Acidification: While stirring, slowly add concentrated sulfuric acid to the solution to achieve a pH of approximately 3. This acidic environment enhances the oxidative power of the permanganate.
-
Oxidation: Slowly add a 5% solution of potassium permanganate to the acidified this compound solution. The permanganate solution should be added portion-wise to control the reaction rate and temperature. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching: After the oxidation is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Neutralize the solution by adding a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is between 6 and 8.
-
Disposal: The resulting neutralized solution, containing the degradation products, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound Concentration | < 1% by weight | A lower concentration is recommended for better control of the reaction. |
| pH for Oxidation | ~ 3 | Acidic conditions enhance the oxidative potential of KMnO₄. |
| Potassium Permanganate Solution | 5% in water | To be added incrementally. |
| Reaction Endpoint | Persistent faint pink/purple color | Indicates an excess of KMnO₄ and completion of oxidation. |
| Final pH for Disposal | 6 - 8 | Neutralization is required before final disposal. |
Disposal Workflow Diagram
References
Personal protective equipment for handling Ortho-fluoroethamphetamine
This guide provides essential safety and logistical information for handling Ortho-fluoroethamphetamine in a research setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for analogous compounds such as 2-Fluoroethamphetamine (2-FEA) and general best practices for handling potent research chemicals. It is critical to treat this compound with a high degree of caution.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against accidental skin contact. Double-gloving is recommended to mitigate the risk of tears or contamination during handling. |
| Eyes | Chemical safety goggles and a face shield | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | A properly fitted NIOSH-approved respirator | Due to the potential for severe respiratory irritation and the high toxicity of related compounds upon inhalation, a respirator is essential, especially when handling the powdered form or creating solutions. |
| Body | A lab coat, preferably a disposable one, with full-length sleeves and a closed front | Protects the skin and personal clothing from contamination. Disposable lab coats are recommended to prevent the spread of contamination outside the laboratory. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe research environment.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
When handling the solid form, use appropriate tools to avoid generating dust.
-
If creating solutions, add the solvent to the compound slowly to prevent splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: A systematic approach to the disposal of this compound waste.
Disposal Guidelines:
-
All waste containing this compound, including unused product, contaminated labware, and disposable PPE, must be treated as hazardous waste.
-
Waste should be collected in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Disclaimer: This information is intended for guidance and is not a substitute for a formal risk assessment. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling any hazardous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
